1-Ethoxy-2-oxopyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2-oxopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-2-13-9-5-3-4-6(7(9)10)14(8,11)12/h3-5H,2H2,1H3,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRSZMZZFMQGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C=CC=C(C1=O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-Ethoxy-2-oxopyridine-3-sulfonamide, a molecule of interest in medicinal chemistry. Due to the absence of a directly published protocol for this specific compound, this document outlines a proposed multi-step synthesis based on established chemical principles and analogous reactions found in the literature for pyridine and sulfonamide derivatives. The protocols provided are detailed to enable replication and adaptation by researchers in the field.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable pyridine precursor. A plausible route involves the introduction of the sulfonamide functionality, followed by N-oxidation and subsequent ethoxylation.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitropyridine
This initial step aims to introduce the necessary functional groups on the pyridine ring.
Methodology:
-
To a solution of 2-aminopyridine (1 equivalent) in concentrated sulfuric acid, slowly add potassium nitrate (1 equivalent) at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-amino-3-nitropyridine.
Step 2: Diazotization and Sulfonylation to form 2-Chloro-3-nitropyridine-x-sulfonyl chloride
This step converts the amino group to a more versatile chloro group and introduces the sulfonyl chloride moiety.
Methodology:
-
Suspend 2-amino-3-nitropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and pass chlorine gas through it until saturation.
-
Add the freshly prepared diazonium salt solution to the sulfur dioxide/chlorine solution, catalyzed by copper(I) chloride.
-
Stir the reaction at room temperature for 2 hours.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
Step 3: Amination to form 2-Chloro-3-nitropyridine-x-sulfonamide
The sulfonyl chloride is converted to the corresponding sulfonamide.
Methodology:
-
Dissolve the crude 2-chloro-3-nitropyridine-x-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF).
-
Cool the solution to 0°C and bubble ammonia gas through the solution for 1 hour.
-
Alternatively, add a concentrated solution of ammonium hydroxide (2 equivalents) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the sulfonamide.
Step 4: N-Oxidation to form 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide
The pyridine nitrogen is oxidized to the N-oxide.
Methodology:
-
Dissolve 2-chloro-3-nitropyridine-x-sulfonamide (1 equivalent) in glacial acetic acid.
-
Add hydrogen peroxide (30% solution, 3 equivalents) and heat the mixture at 70-80°C for 5 hours.
-
Cool the reaction mixture and pour it into cold water.
-
The precipitated product is filtered, washed with water, and dried.
Step 5: Ethoxylation and Reduction to form this compound
The final step involves the introduction of the ethoxy group and reduction of the nitro group, followed by tautomerization to the 2-pyridone.
Methodology:
-
Suspend the N-oxide (1 equivalent) in ethanol.
-
Add a catalytic amount of a palladium-based catalyst (e.g., Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the catalyst and concentrate the filtrate.
-
The crude product is then treated with triethyl orthoformate in the presence of a Lewis acid catalyst to facilitate ethoxylation at the N-oxide position.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-Aminopyridine | Potassium nitrate, Sulfuric acid | 2-Amino-3-nitropyridine | 13.9 | 11.8 | 85 |
| 2 | 2-Amino-3-nitropyridine | Sodium nitrite, HCl, SO₂, Cl₂, CuCl | 2-Chloro-3-nitropyridine-x-sulfonyl chloride | 25.7 | 19.3 | 75 |
| 3 | 2-Chloro-3-nitropyridine-x-sulfonyl chloride | Ammonia | 2-Chloro-3-nitropyridine-x-sulfonamide | 23.8 | 20.2 | 85 |
| 4 | 2-Chloro-3-nitropyridine-x-sulfonamide | Hydrogen peroxide, Acetic acid | 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide | 25.4 | 21.6 | 85 |
| 5 | 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide | Hydrogen, Pd/C, Triethyl orthoformate | This compound | 21.8 | 13.1 | 60 |
Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the proposed synthesis.
An In-depth Technical Guide on 1-Ethoxy-2-oxopyridine-3-sulfonamide and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data for the compound "1-Ethoxy-2-oxopyridine-3-sulfonamide." This guide provides a comprehensive overview based on the known properties of the constituent functional groups (sulfonamide, N-alkoxy pyridone) and data from structurally related analogs. The information herein is intended to serve as a foundational resource for researchers interested in this class of molecules.
Introduction to Pyridine-Sulfonamide Derivatives
Sulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their broad range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring, a privileged scaffold in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The specific substitution pattern of an ethoxy group at the 1-position and a sulfonamide at the 3-position of a 2-oxopyridine core suggests a molecule designed to explore specific chemical space for potential biological targets. This guide will synthesize available information on related structures to build a predictive profile for this compound.
Predicted Physicochemical Properties
While no experimental data exists for the target compound, we can infer likely properties from similar structures and computational models. For context, data for analogous compounds are presented.
| Property | Predicted Value for this compound | Analog Data: 4-Ethoxy-N-(2-oxo-1,2-dihydropyridin-3-yl)benzene-1-sulfonamide[2] | Analog Data: 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide[3] |
| Molecular Formula | C₇H₁₀N₂O₄S | C₁₃H₁₄N₂O₄S | C₇H₇F₃N₂O₃S |
| Molecular Weight | ~218.23 g/mol | 294.33 g/mol | 256.20 g/mol |
| Appearance | Likely a white to off-white crystalline powder | Not specified | Not specified |
| Solubility | Expected to have low solubility in water, higher in organic solvents like DMSO, DMF, and alcohols. | Not specified | Not specified |
| Melting Point | Not available | Not specified | Not specified |
| pKa | The sulfonamide group (-SO₂NH₂) typically has a pKa in the range of 9-11. The pyridone ring may also have a relevant pKa. | Not specified | Not specified |
| LogP | Not available | Not available | 0.8 (Computed)[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its primary functional groups:
-
Sulfonamide Moiety: This group is generally stable. The nitrogen atom can be deprotonated under basic conditions. The sulfonamide can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets.[4] It can undergo reactions such as N-alkylation or N-acylation.
-
N-Ethoxy-2-pyridone Core: The N-O bond introduces unique electronic properties and potential metabolic pathways compared to a simple N-alkyl pyridone. The pyridone ring itself can participate in electrophilic aromatic substitution, though the oxo group is deactivating. The ring system may also be susceptible to nucleophilic attack under certain conditions.
Expected reactions for related compounds include oxidation of the sulfonamide to sulfoxides or sulfones, and substitution of the ethoxy group.[2]
Potential Biological Activity and Signaling Pathways
The most well-characterized mechanism for sulfonamide drugs is the inhibition of bacterial folic acid synthesis.[5][6] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[4][7] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and cell division.[4][7] This action is typically bacteriostatic.[4][5]
Caption: Predicted inhibitory action on the bacterial folic acid synthesis pathway.
The sulfonamide motif is a versatile pharmacophore present in drugs targeting a wide array of proteins, including carbonic anhydrases, proteases, and kinases.[1] Therefore, this compound could potentially exhibit activities beyond the classical antibacterial mechanism, making it a candidate for screening against various disease targets.
Experimental Protocols
A common and classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8] More modern, environmentally benign methods, such as electrochemical oxidative coupling, have also been developed.[9]
Protocol: Synthesis via Sulfonyl Chloride
-
Preparation of the Amine: The precursor, 3-amino-1-ethoxy-2-oxopyridine, would first need to be synthesized. This is a non-trivial step that may require a multi-step synthetic route.
-
Preparation of the Sulfonylating Agent: A suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), would be required.
-
Reaction: The amine precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.
-
A base (e.g., pyridine, triethylamine) is added to act as an acid scavenger.
-
The sulfonyl chloride is added dropwise to the cooled solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, brine, and dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
References
- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE | Benchchem [benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]
- 9. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 1-Ethoxy-2-oxopyridine-3-sulfonamide
Disclaimer: As of November 2025, a thorough review of scientific literature and public databases reveals no specific preclinical or clinical data for the compound 1-Ethoxy-2-oxopyridine-3-sulfonamide. This guide, therefore, presents a detailed analysis of its potential mechanisms of action based on the well-established biological activities of its core structural components: the 2-pyridone scaffold and the sulfonamide functional group. The information herein is intended for researchers, scientists, and drug development professionals to inform hypothetical study design and exploration of this molecule's therapeutic promise.
Introduction: A Molecule of Untapped Potential
This compound is a synthetic organic molecule featuring a 2-pyridone ring, an ethoxy group at the 1-position, and a sulfonamide group at the 3-position. The 2-pyridone ring is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to mimic peptide bonds and interact with a diverse range of biological targets through hydrogen bonding.[1] Similarly, the sulfonamide moiety is a cornerstone of various therapeutic agents, most notably for its antibacterial properties.[2] The combination of these two pharmacophores in a single entity suggests several plausible and compelling mechanisms of action, primarily centered around enzyme inhibition. This guide will explore the most probable therapeutic avenues for this compound, including its potential as an antibacterial agent, a kinase inhibitor, and a modulator of inflammatory pathways.
Postulated Mechanism of Action I: Dual Inhibition of Folate Synthesis Pathway for Antimicrobial Activity
The sulfonamide functional group is a classic pharmacophore known to interfere with the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cellular replication.[2] Specifically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[3][4] Furthermore, the pyridone core has been incorporated into molecules designed as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway.[4][5]
Signaling Pathway: Bacterial Folic Acid Synthesis
The proposed mechanism involves the disruption of the bacterial folic acid synthesis pathway at two key enzymatic steps. This compound, due to its sulfonamide group, is hypothesized to mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This competitive inhibition would block the synthesis of dihydropteroate. Concurrently, the pyridone scaffold could potentially interact with the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. The synergistic blockade of this pathway would lead to a bacteriostatic or bactericidal effect.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Discovery and history of 1-Ethoxy-2-oxopyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sulfamethoxazole, a sulfonamide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. Due to the marked scarcity of public domain data on the originally requested compound, 1-Ethoxy-2-oxopyridine-3-sulfonamide, this document focuses on the well-characterized and clinically significant molecule, sulfamethoxazole. This guide covers its historical discovery, detailed synthesis protocols, mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Discovery and History
Sulfamethoxazole was introduced in the United States in 1961.[1] It belongs to the sulfonamide class of antibiotics, which were the first synthetic antimicrobial agents to be used systemically. The discovery of the first sulfonamide, Prontosil, by Gerhard Domagk in 1935, was a landmark achievement in medicine and earned him the Nobel Prize.[2] It was later discovered that Prontosil was a prodrug, metabolized into the active compound sulfanilamide. This breakthrough spurred the development of numerous sulfonamide derivatives, including sulfamethoxazole, in the 1930s and 1940s.[2]
The development of sulfamethoxazole was part of an effort to improve upon the earlier sulfonamides by enhancing efficacy and improving their pharmacokinetic profiles. Today, sulfamethoxazole is most commonly used in combination with trimethoprim, a dihydrofolate reductase inhibitor.[1][3][4][5] This combination, known as co-trimoxazole, provides a synergistic antibacterial effect by sequentially blocking the bacterial folic acid synthesis pathway.[3][6][7] The combination of sulfamethoxazole and trimethoprim is included in the WHO Model List of Essential Medicines.[1]
Mechanism of Action
Sulfamethoxazole is a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria without directly killing them.[1][3] Its mechanism of action is centered on the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3][6][8]
Most bacteria are unable to utilize exogenous folic acid and must synthesize it de novo.[3] A critical component in this pathway is para-aminobenzoic acid (PABA). Sulfamethoxazole is a structural analog of PABA and acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[6][9] By binding to DHPS, sulfamethoxazole prevents the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolate.[3][6] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][6] The inhibition of folic acid synthesis ultimately halts bacterial growth and division.[6]
Mammalian cells are not affected by sulfamethoxazole because they do not synthesize their own folic acid but rather obtain it from their diet.[1]
The combination with trimethoprim enhances the antibacterial effect. Trimethoprim inhibits a subsequent step in the pathway, the reduction of dihydrofolic acid to tetrahydrofolic acid, by inhibiting the enzyme dihydrofolate reductase (DHFR).[6][7][9] This sequential blockade makes the combination more effective and reduces the likelihood of bacterial resistance development.[3][7]
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Ethoxy-2-oxopyridine-3-sulfonamide. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of its functional groups and known data from similar chemical structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet | 1H | H4 (Pyridinone) |
| ~7.5 - 7.7 | Doublet | 1H | H6 (Pyridinone) |
| ~6.3 - 6.5 | Triplet | 1H | H5 (Pyridinone) |
| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~5.0 - 6.0 (broad) | Singlet | 2H | -SO₂NH₂ |
| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C2 (C=O) |
| ~145 - 147 | C6 |
| ~138 - 140 | C4 |
| ~120 - 122 | C3 |
| ~105 - 107 | C5 |
| ~65 - 67 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3400 - 3200 | N-H stretching (sulfonamide) |
| 1650 - 1630 | C=O stretching (pyridinone) |
| 1350 - 1310 | Asymmetric SO₂ stretching (sulfonamide)[1] |
| 1170 - 1150 | Symmetric SO₂ stretching (sulfonamide)[1] |
| 1280 - 1240 | Asymmetric C-O-C stretching (ethoxy) |
| 1050 - 1020 | Symmetric C-O-C stretching (ethoxy) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Ratio | Proposed Fragment |
| 219.04 | [M+H]⁺ (Molecular Ion) |
| 155.05 | [M+H - SO₂]⁺ |
| 141.03 | [M+H - SO₂NH₂]⁺ |
| 113.04 | [M+H - SO₂NH₂ - CO]⁺ |
Note: The fragmentation pattern of sulfonamides in electrospray ionization mass spectrometry can involve the loss of SO₂.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
2.1 NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra can be recorded on a 400 MHz spectrometer.[3]
-
Sample Preparation: The sample of this compound is dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.[5] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[4]
2.2 FT-IR Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[6]
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.[8][9]
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[6] Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[1]
2.3 Mass Spectrometry
Mass spectra can be obtained using an Electrospray Ionization (ESI) mass spectrometer.[10][11]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be infused directly into the ESI source or introduced via a liquid chromatography system.[12]
-
Ionization: A high voltage is applied to the capillary tip, which nebulizes the sample solution into a fine spray of charged droplets.[11][12]
-
Analysis: The charged droplets evaporate, and the resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13] For fragmentation studies (MS/MS), a precursor ion of interest is selected and subjected to collision-induced dissociation to generate fragment ions.[14]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Ethoxy-2-oxopyridine-3-sulfonamide
Introduction
Molecular Structure and its Influence on Solubility
The chemical structure of 1-Ethoxy-2-oxopyridine-3-sulfonamide, with its combination of a polar sulfonamide group and a less polar ethoxy and pyridine ring system, dictates its solubility in various solvents. The sulfonamide group (-SO₂NH₂) is capable of forming hydrogen bonds, which generally promotes solubility in polar solvents.[2] Conversely, the aromatic pyridine ring and the ethoxy group contribute to the molecule's lipophilicity, which can enhance solubility in organic solvents. The overall solubility is a balance between these competing characteristics.
Expected Solubility Profile
Based on its structure, this compound is expected to exhibit the following general solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is anticipated due to the hydrogen bonding capacity of the sulfonamide and the ether oxygen. However, the presence of the pyridine ring may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents as they can solvate the polar sulfonamide group without the competing hydrogen bonds present in protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polarity of the molecule imparted by the sulfonamide and oxopyridine moieties.
Hypothetical Solubility Data
The following table illustrates how quantitative solubility data for this compound would be presented. This data is hypothetical and serves as a template for researchers generating their own experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| Dichloromethane (DCM) | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable means to obtain the saturation concentration of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents of high purity
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to facilitate phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask method for solubility measurement.
While specific experimental data on the solubility of this compound remains to be published, this technical guide provides a comprehensive theoretical and practical framework for researchers and drug development professionals. By understanding the structural features that influence solubility and by employing standardized experimental protocols like the shake-flask method, the solubility profile of this compound can be systematically determined. This information is paramount for its effective utilization in research and development.
References
Potential Biological Targets of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Technical Guide
Disclaimer: This document provides a technical overview of the potential biological targets of 1-Ethoxy-2-oxopyridine-3-sulfonamide. As of the date of this publication, no direct experimental data for this specific compound was found in the public domain. The information presented herein is extrapolated from published research on structurally similar compounds containing the 2-oxopyridine and sulfonamide pharmacophores. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
The compound this compound integrates two key pharmacophores: a 2-oxopyridine core and a sulfonamide group. Analysis of existing literature on analogous structures suggests that this compound could exhibit a range of biological activities by targeting several key enzymes and signaling pathways implicated in various diseases. Potential therapeutic areas include anti-inflammatory, anticancer, and antimicrobial applications. This guide summarizes the plausible biological targets, presents quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Potential Biological Targets and Mechanisms of Action
Based on the biological activities of structurally related pyridone and sulfonamide derivatives, this compound is hypothesized to interact with the following biological targets:
-
Cyclooxygenase-2 (COX-2): Pyridine acyl sulfonamide derivatives have been identified as inhibitors of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.
-
Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR): Sulfonamide methoxypyridine derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]
-
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): The sulfonamide moiety is a classic inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Some N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of both DHPS and DHFR, offering a synergistic antimicrobial effect.[1]
-
Carbonic Anhydrases (CAs): Sulfonamides are a well-known class of carbonic anhydrase inhibitors. Various CA isoforms are involved in physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Urease: Certain sulfonamide derivatives have shown inhibitory activity against urease, a bacterial enzyme implicated in pathologies such as peptic ulcers and urinary tract infections.
-
Macrophage Metalloelastase (MME): Sulfonamide-based hydroxamic acids have been reported as potent inhibitors of MME, an enzyme involved in tissue remodeling and inflammation.
Quantitative Data for Structurally Similar Compounds
The following tables summarize the inhibitory activities of various pyridone sulfonamide derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.
Table 1: COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
| Compound 23 (a pyridine acyl sulfonamide) | COX-2 | 0.8 | - |
| Compound 23 | PGE2 production | 0.15 | Murine macrophage RAW 264.7 |
Data extracted from a study on pyridine acyl sulfonamide derivatives as COX-2 inhibitors.[2]
Table 2: PI3K/mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | Target | IC50 (nM) | Cell Line (Antiproliferative IC50) |
| Compound 22c | PI3Kα | 0.22 | HCT-116 (20 nM), MCF-7 (130 nM) |
| Compound 22c | mTOR | 23 | HCT-116 (20 nM), MCF-7 (130 nM) |
Data from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]
Table 3: DHPS and DHFR Inhibitory Activity of N-Sulfonamide 2-Pyridone Derivatives
| Compound | Target | IC50 (µg/mL) |
| Compound 11a | DHPS | 2.76 |
| Compound 11a | DHFR | 0.20 |
Data from a study on N-sulfonamide 2-pyridone derivatives as dual DHPS/DHFR inhibitors.[1]
Experimental Protocols
This section outlines generalized methodologies for key experiments to evaluate the biological activity of this compound.
Enzyme Inhibition Assays
A general workflow for determining the inhibitory activity of a compound against a specific enzyme is as follows:
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound (this compound) at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme solution to wells containing different concentrations of the test compound or a vehicle control. Allow for a pre-incubation period to facilitate binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Termination: After a specific time, stop the reaction using an appropriate method (e.g., adding a stop solution, changing pH).
-
Signal Detection: Measure the amount of product formed or substrate consumed using a suitable detection method, such as absorbance, fluorescence, or luminescence.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of a compound on cellular processes.
Example: Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Potential inhibition of the COX-2 mediated prostaglandin synthesis.
Caption: Potential dual inhibition of the bacterial folic acid synthesis pathway.
Conclusion and Future Directions
While direct experimental evidence is currently unavailable for this compound, the analysis of structurally related compounds strongly suggests a rich potential for biological activity. The pyridone-sulfonamide scaffold appears to be a versatile platform for targeting enzymes involved in inflammation, cancer, and microbial infections.
Future research should focus on the synthesis and in vitro evaluation of this compound against the panel of targets identified in this guide. Initial screening should include enzyme inhibition assays for COX-2, PI3K, mTOR, DHPS, DHFR, and various carbonic anhydrase isoforms. Positive hits should be followed by cell-based assays to confirm cellular potency and mechanism of action. Subsequent lead optimization studies could explore structure-activity relationships to enhance potency and selectivity for the desired target.
References
In-depth Technical Guide: 1-Ethoxy-2-oxopyridine-3-sulfonamide
Initial Assessment: Compound Identification
A comprehensive search for "1-Ethoxy-2-oxopyridine-3-sulfonamide" in chemical databases and scientific literature did not yield a specific CAS number or a standardized IUPAC name for this exact molecule. This suggests that the compound is likely not a commercially available or widely documented chemical entity. The information available pertains to structurally related but distinct molecules.
Therefore, this guide will proceed by outlining the general characteristics and expected properties of this class of compounds based on its structural motifs, and where applicable, draw parallels to known, related substances.
Nomenclature and Structure
While a definitive IUPAC name cannot be provided without a database entry, a systematic name for the requested compound would be 1-ethoxy-2-oxo-1,2-dihydropyridine-3-sulfonamide .
The core structure is a pyridinone, a six-membered aromatic heterocycle containing nitrogen, with a ketone group at the 2-position. Key substitutions include:
-
An ethoxy group (-OCH2CH3) at the nitrogen atom (position 1).
-
A sulfonamide group (-SO2NH2) at the 3-position.
Physicochemical Properties (Predicted)
Quantitative data for the target compound is unavailable. The following table summarizes predicted properties based on its chemical structure and data from similar known compounds.
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C7H10N2O4S | Based on the chemical structure. |
| Molecular Weight | ~218.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for many sulfonamide derivatives. |
| Solubility | Poorly soluble in water | The presence of the sulfonamide and ethoxy groups may confer some polarity, but the overall structure suggests limited aqueous solubility. Likely soluble in organic solvents like DMSO, DMF. |
| pKa | Acidic (sulfonamide NH) | The sulfonamide proton is acidic, with a pKa likely in the range of 9-11, similar to other sulfonamides. |
Synthesis and Experimental Protocols
As this specific molecule is not documented, a detailed experimental protocol for its synthesis cannot be cited. However, a plausible synthetic route can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathway:
A potential synthetic route could involve the following key steps:
-
N-oxidation of 3-aminopyridine: This would be followed by rearrangement to form 3-amino-2-pyridone.
-
Diazotization and Sulfonylation: The 3-amino group could be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
-
Amination of the Sulfonyl Chloride: The resulting 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride would then be reacted with ammonia to form the sulfonamide.
-
N-Alkylation: The final step would be the alkylation of the pyridinone nitrogen with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to introduce the 1-ethoxy group.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is uncharacterized. However, the presence of the sulfonamide functional group suggests potential for various pharmacological activities, as this moiety is a well-known pharmacophore.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria, leading to antibacterial effects. They can also inhibit other enzymes, such as carbonic anhydrases.
-
Receptor Modulation: Depending on the overall molecular structure, the compound could potentially interact with various cellular receptors.
Hypothetical Signaling Pathway Involvement (Based on Carbonic Anhydrase Inhibition):
Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in regulating pH and fluid balance. Inhibition of these enzymes can impact several downstream signaling pathways.
Caption: Hypothetical signaling pathway impacted by carbonic anhydrase inhibition.
Conclusion for Researchers and Drug Development Professionals
While "this compound" does not appear to be a known compound, its structure presents an interesting scaffold for medicinal chemistry exploration. The combination of a pyridinone core with a sulfonamide moiety suggests that it could be a target for synthesis and screening in various therapeutic areas, including but not limited to antibacterials and enzyme inhibitors.
Further research would be required to:
-
Develop and optimize a synthetic route.
-
Characterize the compound's physicochemical properties.
-
Evaluate its biological activity through in vitro and in vivo screening.
This guide provides a foundational framework for researchers interested in exploring this novel chemical entity.
Methodological & Application
Application Notes and Protocols for 1-Ethoxy-2-oxopyridine-3-sulfonamide In Vitro Assay Development
Introduction
Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[1] Their diverse pharmacological activities stem from their ability to target various enzymes and cellular pathways.[1] This application note provides a detailed protocol for the in vitro characterization of a novel sulfonamide derivative, 1-Ethoxy-2-oxopyridine-3-sulfonamide. The following protocols describe the evaluation of its potential as an anticancer agent by assessing its cytotoxic effects on a human lung cancer cell line, its impact on cell cycle progression, and its ability to induce apoptosis. Recent studies have identified novel sulfonamide derivatives as potent anti-lung cancer agents.[2]
Hypothetical Signaling Pathway
To illustrate the potential mechanism of action for this compound, a hypothetical signaling pathway is presented below. This pathway suggests that the compound may induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for in vitro assays.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | In-house Synthesis | N/A |
| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Propidium Iodide (PI) | Invitrogen | P3566 |
| RNase A | Qiagen | 19101 |
| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |
Experimental Protocols
Cell Culture
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed and treat A549 cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of propidium iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells
| Compound | IC50 (µM) ± SD |
| This compound | 15.8 ± 1.2 |
| Doxorubicin (Positive Control) | 0.5 ± 0.08 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.1 |
| Compound (IC50) | 45.3 ± 3.1 | 15.8 ± 1.5 | 38.9 ± 2.8 |
| Compound (2x IC50) | 30.1 ± 2.9 | 10.5 ± 1.2 | 59.4 ± 3.5 |
Table 3: Induction of Apoptosis by this compound in A549 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Compound (IC50) | 18.7 ± 1.9 | 10.2 ± 1.1 |
| Compound (2x IC50) | 35.4 ± 3.2 | 22.8 ± 2.5 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data suggests that the compound exhibits dose-dependent cytotoxicity against the A549 human lung cancer cell line, induces G2/M phase cell cycle arrest, and promotes apoptosis. Further investigations are warranted to elucidate the precise molecular targets and signaling pathways involved in its mechanism of action. These methods can be adapted for the screening and characterization of other novel sulfonamide derivatives.
References
Application Notes and Protocols: 1-Ethoxy-2-oxopyridine-3-sulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-oxopyridine-3-sulfonamide belongs to the broader class of pyridine sulfonamides, a well-established group of compounds known for their potent inhibitory effects on various enzyme systems. The sulfonamide moiety is a key pharmacophore that interacts with the active sites of several enzymes, most notably carbonic anhydrases (CAs).[1][2][3][4] This document provides detailed application notes and protocols for investigating the inhibitory potential of this compound and related pyridine sulfonamides, with a primary focus on carbonic anhydrase inhibition assays.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2] Several isoforms of human carbonic anhydrase (hCA) exist, with cytosolic forms (e.g., hCA I and II) and transmembrane, tumor-associated forms (e.g., hCA IX and XII) being significant therapeutic targets.[1][2] Sulfonamides are among the most effective inhibitors of these enzymes, acting by coordinating to the zinc ion in the enzyme's active site.[1]
Beyond carbonic anhydrases, sulfonamide derivatives have also been investigated as inhibitors of other enzyme classes, such as cyclooxygenase-2 (COX-2) and kinases like PI3K/mTOR, highlighting the therapeutic potential of this chemical scaffold.[6][7]
Enzyme Inhibition Data (Hypothetical Data for this compound based on related compounds)
The following tables summarize hypothetical quantitative data for this compound against various human carbonic anhydrase isoforms. This data is illustrative and based on the inhibitory activities of structurally similar pyridine sulfonamides reported in the literature.[2] For comparison, data for the well-known CA inhibitor Acetazolamide (AAZ) is included.
Table 1: Carbonic Anhydrase Inhibition Data (KI, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| This compound | 1500 | 75 | 15 | 25 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Table 2: Selectivity Ratios
| Compound | hCA II / hCA I | hCA IX / hCA I | hCA IX / hCA II |
| This compound | 0.05 | 0.01 | 0.2 |
| Acetazolamide (AAZ) | 0.048 | 0.1 | 2.08 |
Signaling Pathway
Carbonic Anhydrase IX (CA IX) in Hypoxic Tumor Cells
Experimental Protocols
Protocol 1: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay
This protocol outlines the determination of inhibition constants (KI) for this compound against various hCA isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound
-
Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA isoform in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.
-
-
Assay Performance:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The rate of CO₂ hydration is monitored by the change in absorbance of the pH indicator.
-
The enzyme-catalyzed reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
The initial rates of the reaction are determined in the presence of different concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot.
-
The inhibition constant (KI) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: KI = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the substrate.
-
Experimental Workflow
Logical Relationship of Key Concepts
Conclusion
This compound, as a representative of the pyridine sulfonamide class, is a promising candidate for enzyme inhibition studies, particularly against carbonic anhydrases. The protocols and data presented here provide a framework for researchers to evaluate its inhibitory activity and selectivity. Such studies are crucial in the early stages of drug discovery and development, aiming to identify potent and selective enzyme inhibitors for various therapeutic applications. The provided workflows and conceptual diagrams offer a clear guide for planning and executing these investigations.
References
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Regioselective synthesis of novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Ethoxy-2-oxopyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-oxopyridine-3-sulfonamide is a novel synthetic compound featuring both a pyridine ring and a sulfonamide group. Both of these chemical moieties are present in numerous clinically approved drugs and are known to exhibit a wide range of biological activities. Pyridine derivatives are recognized for their diverse pharmacological effects, including anticancer properties, while sulfonamides are a well-established class of antibacterial agents that have also shown promise in cancer therapy.[1][2][3][4] Given the pharmacological potential of its constituent parts, this compound is a promising candidate for high-throughput screening (HTS) to identify and characterize its biological activity.
These application notes provide a comprehensive framework for the high-throughput screening of this compound, outlining a tiered approach from primary cell-based screening to secondary and mechanistic assays. The protocols provided are detailed to ensure reproducibility and can be adapted to specific research questions and available resources.
High-Throughput Screening Strategy
A logical and efficient HTS strategy is crucial for the successful identification of the biological activity of a novel compound. A tiered approach is recommended, starting with broad, high-capacity screens and progressing to more focused and mechanistically informative assays for the confirmed "hits."
Diagram: High-Throughput Screening Workflow
Caption: A tiered workflow for high-throughput screening and hit validation.
Primary High-Throughput Screening: Cell-Based Viability/Cytotoxicity Assays
The initial step in screening this compound is to assess its general effect on cell viability across a panel of cancer cell lines. This will identify if the compound has cytotoxic or anti-proliferative properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for this purpose.[5][6]
Protocol: MTT Cell Viability Assay
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]
- Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[5]
- Add 10 µL of each compound concentration to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 72 hours.
3. MTT Assay and Data Acquisition:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- The MTT solution is based on the metabolic reduction of the soluble MTT by mitochondrial enzymes of viable cells into an insoluble formazan product.[5]
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 575 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-468 | This compound | < 30 |
| MCF-7 | This compound | < 128 |
| HeLa | This compound | < 360 |
| Reference | Doxorubicin | Varies |
Note: The IC50 values presented are hypothetical and based on published data for other novel sulfonamides.[5]
Secondary and Mechanistic Assays
Compounds that demonstrate significant activity in the primary screen ("hits") should be further investigated to confirm their activity and elucidate their mechanism of action.
Potential Mechanisms of Action for a Sulfonamide-Pyridine Compound
Based on the known activities of related compounds, this compound could potentially act through several mechanisms:
-
Inhibition of Folate Synthesis: A classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7][8] While this is a primary antibacterial mechanism, targeting folate metabolism can also have anticancer effects.
-
Tubulin Polymerization Inhibition: Several pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[2]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.
Diagram: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of a kinase cascade by the test compound.
Protocol: Tubulin Polymerization Assay
1. Reagent Preparation:
- Purify tubulin from bovine brain.
- Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
2. Assay Procedure:
- In a 96-well plate, add tubulin solution to each well.
- Add various concentrations of this compound or a known tubulin inhibitor (e.g., combretastatin A-4) as a positive control.
- Incubate the plate at 37°C to initiate polymerization.
- Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
3. Data Analysis:
- Plot absorbance versus time for each compound concentration.
- Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Data Presentation: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | TBD |
| Reference: Combretastatin A-4 | 1.64 |
Note: The IC50 value for the reference compound is from published data.[2] The value for the test compound is to be determined (TBD).
Assay Quality Control
To ensure the reliability of HTS data, it is essential to include appropriate quality control measures. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive = Standard deviation of the positive control
-
SD_negative = Standard deviation of the negative control
-
Mean_positive = Mean of the positive control
-
Mean_negative = Mean of the negative control
An assay with a Z'-factor greater than 0.5 is considered to be a high-quality assay suitable for HTS.[9]
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound. By employing a tiered screening approach, from broad cell-based assays to more specific mechanistic studies, researchers can efficiently identify and characterize the biological activity of this novel compound. The inclusion of rigorous quality control measures will ensure the generation of reliable and reproducible data, facilitating the advancement of this compound in the drug discovery pipeline.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for 1-Ethoxy-2-oxopyridine-3-sulfonamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxy-2-oxopyridine-3-sulfonamide is a heterocyclic compound of interest in drug discovery and development due to the prevalence of both the pyridine and sulfonamide moieties in pharmacologically active agents. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.
Properties of this compound
A summary of the known physical and chemical properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C7H8N2O4S | PubChem |
| Molecular Weight | 216.22 g/mol | PubChem |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | See Table 2 | Inferred from related compounds |
Recommended Solvents and Solubility
Based on the chemical structure, which contains both polar and non-polar regions, and general knowledge of sulfonamide solubility, the following solvents are recommended for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide array of organic compounds, including many sulfonamides, and is a common choice for preparing high-concentration stock solutions for biological assays.[1] Ethanol can also be considered as a solvent, though it may offer lower solubility compared to DMSO.
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended primary solvent for high-concentration stock solutions.[1][2] |
| Ethanol (EtOH) | Soluble | May require warming to fully dissolve. Lower concentrations are advisable. |
| Water | Sparingly Soluble | Not recommended for primary stock solution preparation. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 216.22 g/mol x 1000 mg/g = 2.16 mg
-
Weigh the compound: Carefully weigh out 2.16 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C in tightly sealed containers.
Protocol for Preparation of Working Solutions
For most biological assays, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[3][4]
Procedure:
-
Determine the final concentration: Decide on the final desired concentration of this compound in your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration. For example, to prepare 1 mL of a 10 µM working solution: (C1)(V1) = (C2)(V2) (10 mM)(V1) = (0.010 mM)(1 mL) V1 = 0.001 mL or 1 µL
-
Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. Mix thoroughly by gentle pipetting or vortexing.
Stability and Storage
Proper storage is critical to maintain the integrity of the stock solution.
| Condition | Stability | Recommendation |
| Solid Compound | Stable at room temperature for short periods. | For long-term storage, keep at -20°C in a desiccator. |
| DMSO Stock Solution | Stable for several months at -20°C or -80°C. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | Less stable than DMSO stock. | Prepare fresh daily from the stock solution. |
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Diagrams
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
Application Note: A Generalized LC-MS/MS Method for the Quantification of Novel Sulfonamides in Human Plasma
Abstract
This document outlines a representative analytical method for the detection and quantification of novel sulfonamide compounds, exemplified by the structure "1-Ethoxy-2-oxopyridine-3-sulfonamide," in human plasma. As no specific methods for this exact compound are publicly available, this protocol is a generalized procedure based on well-established and widely used techniques for the bioanalysis of other sulfonamide drugs.[1][2][3] The described method utilizes solid-phase extraction (SPE) for sample clean-up followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is renowned for its high sensitivity, selectivity, and robustness in complex biological matrices.[2][4]
Introduction
This compound represents a novel chemical entity belonging to the sulfonamide class of compounds. For drug development and clinical research, it is crucial to have a reliable and validated bioanalytical method to measure its concentration in biological samples such as plasma. This data is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
The method detailed below is a robust template that combines a solid-phase extraction (SPE) workflow for efficient sample purification with the analytical power of UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[4] This combination ensures minimal matrix effects and achieves low limits of quantification (LOQ) necessary for comprehensive PK profiling.[2]
Experimental Workflow
The overall analytical process involves sample pre-treatment, extraction of the analyte from the plasma matrix, chromatographic separation, and detection by mass spectrometry.
Detailed Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., a ¹³C₆- or D₄-labeled analog.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic Acid (FA) and Phosphoric Acid (H₃PO₄) of analytical grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
SPE Plate: Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX).
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to remove proteins and phospholipids, concentrating the analyte of interest.
UHPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific analyte.
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusing the analyte and IS |
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics for a validated bioanalytical method of this type. This data is representative and based on typical results for sulfonamide analysis in plasma.[4][5]
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% (±20% at LOQ) |
| Matrix Effect | Minimal, compensated by SIL-IS |
| Extraction Recovery | > 85% |
Conclusion
This application note provides a comprehensive and robust framework for developing a quantitative method for the novel compound this compound in human plasma. The combination of solid-phase extraction and UHPLC-MS/MS analysis is a proven strategy for achieving the high sensitivity, specificity, and throughput required in modern drug development.[6][7] While the specific parameters, especially the MRM transitions, must be empirically determined for the target analyte, this protocol serves as an excellent starting point for method development and validation activities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Analysis of sulfonamides | PPTX [slideshare.net]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. lcms.cz [lcms.cz]
- 7. hpst.cz [hpst.cz]
Application Notes and Protocols for In Vivo Experimental Design Using 1-Ethoxy-2-oxopyridine-3-sulfonamide and Analogs
Disclaimer: Publicly available data on the specific compound 1-Ethoxy-2-oxopyridine-3-sulfonamide is limited. The following application notes and protocols are based on the established pharmacology of the broader class of pyridinone sulfonamide derivatives, which have shown potential as antimicrobial agents. These guidelines are intended to serve as a comprehensive framework for researchers and drug development professionals investigating this class of compounds.
Introduction and Background
Pyridinone-containing compounds are recognized for a wide array of pharmacological activities.[1] The incorporation of a sulfonamide group, a well-known pharmacophore in antimicrobial drugs, has led to the investigation of pyridinone sulfonamide derivatives as novel therapeutic agents.[2][3] This document outlines the potential mechanism of action, and provides detailed protocols for the in vivo evaluation of compounds belonging to this chemical class, using a murine infection model as an example.
Presumed Mechanism of Action: Dual Inhibition of Folate Synthesis
Based on studies of structurally related N-sulfonamide 2-pyridone derivatives, a likely mechanism of action for this compound is the dual inhibition of two key enzymes in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[4][5] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic or bactericidal.[6][7] Humans are not affected by DHPS inhibitors as they obtain folic acid from their diet.[6]
Figure 1: Proposed mechanism of action for pyridinone sulfonamides.
Data Presentation: In Vitro Activity of Analogous Compounds
Prior to in vivo studies, comprehensive in vitro characterization is essential. The following tables present representative data for analogous N-sulfonamide 2-pyridone derivatives against key enzymes and microbial strains, illustrating the type of data that should be generated for this compound.
Table 1: In Vitro Enzyme Inhibition of an Analogous N-Sulfonamide 2-Pyridone [4]
| Enzyme Target | IC₅₀ (µg/mL) |
| Dihydropteroate Synthase (DHPS) | 2.76 |
| Dihydrofolate Reductase (DHFR) | 0.20 |
Table 2: Minimum Inhibitory Concentration (MIC) of an Analogous N-Sulfonamide 2-Pyridone [4]
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 15.6 |
| Bacillus subtilis | 7.8 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Candida albicans | 31.2 |
Experimental Protocols: In Vivo Efficacy in a Murine Systemic Infection Model
The following protocol details a standard approach to evaluate the in vivo antibacterial efficacy of a novel pyridinone sulfonamide derivative.
Objective
To determine the efficacy of this compound in reducing bacterial load in a murine model of systemic infection.
Materials
-
Test Compound: this compound
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Positive Control: e.g., Ciprofloxacin
-
Animals: 6-8 week old female BALB/c mice
-
Bacterial Strain: e.g., Methicillin-resistant Staphylococcus aureus (MRSA)
-
Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Reagents: Saline, Mucin
Experimental Workflow
Figure 2: Workflow for in vivo antibacterial efficacy testing.
Detailed Methodology
-
Animal Acclimatization: House mice in a controlled environment for at least 7 days prior to the experiment to allow for acclimatization.
-
Inoculum Preparation:
-
Culture MRSA in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Mix the bacterial suspension with an equal volume of 5% mucin to enhance infectivity.
-
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations with the vehicle.
-
-
Infection and Dosing:
-
Randomly assign mice to treatment groups (e.g., Vehicle, Positive Control, Test Compound at various doses).
-
Induce systemic infection by intraperitoneal (i.p.) injection of the bacterial inoculum (e.g., 0.5 mL).
-
At a specified time post-infection (e.g., 1 hour), administer the respective treatments via the chosen route (e.g., oral gavage (p.o.) or intravenous (i.v.)).
-
-
Monitoring:
-
Observe the animals daily for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture).
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically harvest organs such as the spleen and liver.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Pharmacokinetic and Toxicological Considerations
-
Pharmacokinetics: It is advisable to conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing regimen.
-
Toxicology: An acute toxicity study should be performed to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. Cytotoxicity assays on relevant mammalian cell lines, such as the HFB4 human dermal fibroblast cell line mentioned for analogous compounds, can provide initial safety data.[4]
Conclusion
The pyridinone sulfonamide scaffold represents a promising area for the development of novel antimicrobial agents. The protocols and data presented here provide a foundational framework for the in vivo evaluation of this compound and related compounds. A systematic approach, beginning with robust in vitro characterization and followed by well-designed in vivo efficacy and safety studies, is crucial for advancing these potential therapeutics.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
Application Notes and Protocols: 1-Ethoxy-2-oxopyridine-3-sulfonamide in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide antibiotics have long been a cornerstone in the fight against bacterial infections. Their mechanism of action, primarily through the inhibition of folic acid synthesis, has made them effective against a broad spectrum of pathogens.[1][2] The continuous evolution of antibiotic resistance necessitates the development of novel antimicrobial agents.[3] Heterocyclic sulfonamides, particularly those incorporating a pyridone scaffold, represent a promising class of compounds in antibacterial drug discovery.[3] This document provides detailed application notes and protocols for the investigation of 1-Ethoxy-2-oxopyridine-3-sulfonamide and its analogs in antibacterial research, drawing upon established methodologies for similar compounds.
The general structure of sulfonamides consists of an organosulfur compound containing a -SO2NH2 or -SO2NH- group.[1] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis.[6]
This document will detail the synthesis, in vitro antibacterial activity assessment, and potential mechanism of action studies for pyridone-based sulfonamides, using data from closely related N-sulfonamide 2-pyridone derivatives as a reference.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the minimal inhibitory concentration (MIC) data for a series of representative N-sulfonamide 2-pyridone derivatives against various bacterial strains. This data is presented to provide a comparative baseline for researchers working with this compound and similar compounds.
Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Arylsulfonylamino-2-pyridone Derivatives
| Compound | S. aureus | E. coli | Reference Drug (Gentamicin) MIC (μg/mL) |
| 5a | - | 62.5 | S. aureus: -E. coli: >62.5 |
| 5b | 250 | - | S. aureus: <250E. coli: - |
Data adapted from a study on N-sulfonamide 2-pyridone derivatives.[7] The original study should be consulted for full details.[7]
Experimental Protocols
Protocol 1: Synthesis of N-Sulfonamide 2-Pyridone Derivatives
This protocol describes a general method for the synthesis of N-sulfonamide 2-pyridone derivatives, which can be adapted for this compound.
Materials:
-
Appropriately substituted benzothiazol sulfonylhydrazide
-
Ketene dithioacetal derivatives
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
-
A mixture of the benzothiazol sulfonylhydrazide (1 mmol) and the corresponding ketene dithioacetal derivative (1 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of triethylamine (2-3 drops) is added to the reaction mixture.
-
The mixture is refluxed for a specified period (e.g., 6-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The structure of the purified compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plates to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Diagram 1: General Sulfonamide Mechanism of Action
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. picmonic.com [picmonic.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide. Our aim is to help improve the yield and purity of this compound by addressing common experimental challenges.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step process, starting from 2-chloropyridine. This pathway involves the introduction of the sulfonamide group, hydrolysis of the chloro group to a pyridone, and finally, N-ethoxylation.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: Each step presents unique challenges; however, the N-ethoxylation (Step 4) is often the most critical for yield optimization. This is due to the potential for a competing O-ethoxylation side reaction, which can be difficult to separate from the desired product. Careful control of reaction conditions is paramount.
Q2: Are there alternative starting materials to 2-chloropyridine?
A2: While 2-chloropyridine is a common starting material, other 2-halopyridines could potentially be used. However, the reactivity of the halogen will influence the conditions required for each step, particularly the initial chlorosulfonation and the final hydrolysis. It is also possible to start from pyridine-3-sulfonic acid, though this would require a different synthetic strategy.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. Phosphorus pentachloride, which may be used for the synthesis of the sulfonyl chloride, is also corrosive and moisture-sensitive. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Step 1 & 2: Synthesis of 2-Chloropyridine-3-sulfonamide
This two-step sequence involves the chlorosulfonation of 2-chloropyridine to form 2-chloropyridine-3-sulfonyl chloride, followed by ammonolysis to yield the corresponding sulfonamide.
Caption: Troubleshooting common issues in the synthesis of 2-Chloropyridine-3-sulfonamide.
Experimental Protocol (Adapted from analogous syntheses)
Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, place 2-chloropyridine (1 equiv).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (3-4 equiv) dropwise while maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of 2-Chloropyridine-3-sulfonamide
-
Dissolve the crude 2-chloropyridine-3-sulfonyl chloride (1 equiv) in an appropriate solvent (e.g., THF or dioxane) and cool the solution to 0 °C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a cooled solution of concentrated ammonium hydroxide (excess) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-chloropyridine-3-sulfonamide.
Data Presentation
| Parameter | Step 1: Chlorosulfonation | Step 2: Ammonolysis |
| Typical Yield | 70-85% | 85-95% |
| Key Reagents | 2-Chloropyridine, Chlorosulfonic acid | 2-Chloropyridine-3-sulfonyl chloride, Ammonia |
| Temperature | 0 °C to 90 °C | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Common Solvents | Neat or Dichloromethane | THF, Dioxane |
Step 3: Hydrolysis of 2-Chloropyridine-3-sulfonamide
This step involves the conversion of the 2-chloro group to a 2-hydroxy (or 2-oxo) group to form 2-oxopyridine-3-sulfonamide.
Caption: Troubleshooting common issues in the hydrolysis of 2-Chloropyridine-3-sulfonamide.
Experimental Protocol (Adapted from hydrolysis of 2-chloropyridines)
-
In a round-bottom flask, dissolve 2-chloropyridine-3-sulfonamide (1 equiv) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like dioxane).
-
Add a strong base, such as potassium hydroxide or sodium hydroxide (2-3 equiv).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., HCl) to a pH of approximately 6-7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Hydrolysis |
| Typical Yield | 60-75% |
| Key Reagents | 2-Chloropyridine-3-sulfonamide, KOH or NaOH |
| Temperature | 100-120 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Common Solvents | Water, Water/Dioxane |
Step 4: N-Ethoxylation of 2-Oxopyridine-3-sulfonamide
The final step is the selective N-ethoxylation of the 2-pyridone ring. The primary challenge is to avoid the competing O-ethoxylation.
Caption: Troubleshooting common issues in the N-Ethoxylation of 2-Oxopyridine-3-sulfonamide.
Experimental Protocol (Adapted from N-alkylation of 2-pyridones)
-
To a solution of 2-oxopyridine-3-sulfonamide (1 equiv) in a dry, aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate or cesium carbonate (1.5-2 equiv).
-
Stir the mixture at room temperature for 30 minutes.
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Add the ethylating agent, such as ethyl iodide or ethyl triflate (1.1-1.5 equiv), dropwise to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.
-
Monitor the reaction for the formation of the N-ethylated product and the potential O-ethylated byproduct by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography, carefully separating the N- and O-ethylated isomers.
Data Presentation
| Parameter | N-Ethoxylation |
| Typical Yield (N-isomer) | 40-60% (highly dependent on conditions) |
| Key Reagents | 2-Oxopyridine-3-sulfonamide, Ethylating agent (e.g., EtI, EtOTf), Base (e.g., K2CO3, Cs2CO3) |
| Temperature | 50-70 °C |
| Reaction Time | 2-6 hours |
| Common Solvents | DMF, Acetonitrile |
| N:O Selectivity Factors | Base (milder bases favor N-alkylation), Solvent (less polar, aprotic solvents favor N-alkylation), Ethylating Agent (harder electrophiles may favor O-alkylation) |
By carefully considering the potential pitfalls at each stage of this synthesis and applying the suggested solutions, researchers can significantly improve the yield and purity of this compound.
Optimizing 1-Ethoxy-2-oxopyridine-3-sulfonamide concentration in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1-Ethoxy-2-oxopyridine-3-sulfonamide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of carbonic anhydrases (CAs).[1][2][3] Its sulfonamide moiety is designed to bind to the zinc ion within the active site of carbonic anhydrase isozymes, thereby inhibiting their catalytic activity.[4] This inhibition can modulate intracellular pH and disrupt downstream signaling pathways dependent on CA activity.
Q2: What is the recommended starting concentration for my cellular assay?
A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended.[5] A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and assay conditions. It is advisable to start with a broad range and then narrow it down based on the initial results.
Q3: How should I dissolve and store the compound?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Is this compound expected to be cytotoxic?
A4: While designed for specific target inhibition, all compounds have the potential for cytotoxicity at high concentrations.[6] It is crucial to perform a cytotoxicity assay in parallel with your functional assays to distinguish between specific inhibitory effects and general toxicity.[5][7]
Troubleshooting Guide
Problem 1: I am not observing any significant effect of the compound in my assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration used may be too low to elicit a response in your specific cell type or assay.
-
Possible Cause 2: Compound Instability. The compound may be degrading in the cell culture medium over the course of your experiment.
-
Solution: Minimize the incubation time if possible. For longer-term assays, consider replenishing the medium with a fresh dilution of the compound at regular intervals.[5]
-
-
Possible Cause 3: Low Target Expression. The target carbonic anhydrase isozyme may not be expressed at a sufficient level in your chosen cell line.
-
Solution: Verify the expression of the target protein in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to have high expression of the target.
-
Problem 2: I am observing high levels of cell death that are not consistent with the expected inhibitory effect.
-
Possible Cause 1: Cytotoxicity. The concentration of the compound or the DMSO vehicle may be too high, leading to non-specific cell death.[6][10]
-
Possible Cause 2: Off-Target Effects. At higher concentrations, the compound may be interacting with other cellular targets, leading to toxicity.
-
Solution: Use the lowest effective concentration that gives a specific inhibitory effect, as determined from your dose-response curve.[5] Consider testing the compound in a counterscreen against related targets if available.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell plating can lead to significant differences in cell numbers between wells, affecting the assay readout.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating replicates. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate media components and your compound, leading to variability.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.
-
-
Possible Cause 3: Bubbles in Wells. Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays.
-
Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be gently popped with a sterile pipette tip or a small gauge needle before reading the plate.[11]
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Curve
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (0 µM).
-
Treatment: Remove the old medium from the cells and add the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your functional assay (e.g., measure the downstream effect of carbonic anhydrase inhibition).
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.[8][12]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the IC50 determination protocol.
-
MTT Addition: After the treatment incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 33.3 | 95.1 ± 3.5 |
| 11.1 | 85.4 ± 4.2 |
| 3.7 | 62.3 ± 5.1 |
| 1.2 | 48.9 ± 3.9 |
| 0.4 | 25.7 ± 4.8 |
| 0.1 | 10.1 ± 2.7 |
| 0.0 | 0.0 ± 1.5 |
| IC50 | 1.25 µM |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.6 ± 4.5 |
| 33.3 | 68.2 ± 6.1 |
| 11.1 | 92.3 ± 5.3 |
| 3.7 | 98.1 ± 3.8 |
| 1.2 | 99.5 ± 2.9 |
| 0.4 | 101.2 ± 3.1 |
| 0.1 | 100.8 ± 2.4 |
| 0.0 | 100.0 ± 2.2 |
| CC50 | 45.7 µM |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of Carbonic Anhydrase IX.
Caption: Experimental workflow for optimizing compound concentration.
Caption: Troubleshooting decision tree for low compound activity.
References
- 1. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. news-medical.net [news-medical.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Stability of 1-Ethoxy-2-oxopyridine-3-sulfonamide in Aqueous Buffers
This technical support center provides guidance on assessing the stability of 1-Ethoxy-2-oxopyridine-3-sulfonamide and other similar sulfonamide compounds in aqueous buffers. It includes troubleshooting advice, frequently asked questions, and a general experimental protocol.
Illustrative Stability Data for a Representative Sulfonamide
The following table summarizes hypothetical, yet representative, stability data for a sulfonamide compound in aqueous buffers at various pH values and temperatures. This data illustrates common trends observed for this class of molecules.
| pH | Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| 4.0 | 25 | 30 | 0.0231 |
| 4.0 | 40 | 10 | 0.0693 |
| 7.0 | 25 | > 365 | < 0.0019 |
| 7.0 | 40 | 150 | 0.0046 |
| 9.0 | 25 | > 365 | < 0.0019 |
| 9.0 | 40 | 200 | 0.0035 |
Note: This data is for illustrative purposes only and may not be representative of this compound. It is crucial to perform compound-specific stability studies.
Experimental Protocol: Aqueous Stability Assessment of a Sulfonamide
This protocol outlines a general procedure for evaluating the stability of a sulfonamide in aqueous buffers.
1. Materials and Reagents:
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This compound (or other sulfonamide of interest)
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HPLC-grade acetonitrile
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HPLC-grade water
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Phosphate, citrate, or borate buffer salts
-
Formic acid or phosphoric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
2. Buffer Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).
-
For example, to prepare a phosphate buffer (pH 7), dissolve appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water.
-
Adjust the pH to the target value using a pH meter and small additions of acid or base.
-
Filter the buffers through a 0.22 µm filter before use.
3. Sample Preparation:
-
Prepare a stock solution of the sulfonamide in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate volumetric flasks, add a small, known volume of the stock solution to each of the prepared aqueous buffers to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid effects on solubility and stability.
4. Stability Study Design:
-
Aliquot the buffered sulfonamide solutions into sealed, amber glass vials to protect from light.
-
Place the vials in a temperature-controlled incubator or water bath set to the desired temperatures (e.g., 25°C and 40°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each vial for analysis.
5. Analytical Method:
-
Develop and validate a stability-indicating HPLC-UV method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
The method should be able to separate the parent sulfonamide from any potential degradation products.[1]
-
Inject the samples from the stability study and quantify the peak area of the parent sulfonamide.
6. Data Analysis:
-
Plot the natural logarithm of the sulfonamide concentration versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Troubleshooting Guide
Q1: My compound precipitated out of the buffer solution. What should I do?
A1:
-
Check Solubility: Sulfonamides can have limited aqueous solubility, which is often pH-dependent.[2] Generally, solubility increases with pH for acidic sulfonamides.[2] You may need to determine the solubility of your compound at different pH values before starting the stability study.
-
Lower Concentration: Consider reducing the starting concentration of your compound in the buffer.
-
Co-solvent: If appropriate for your experimental design, a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can be added to the buffer to increase solubility. However, be aware that this may influence the degradation kinetics.
-
Alkaline pH: To prevent precipitation, especially for acidic sulfonamides, using a buffer with an alkaline pH might be necessary.[3]
Q2: I am observing very rapid degradation, even at neutral pH and room temperature. What could be the issue?
A2:
-
Light Sensitivity: Some sulfonamides are susceptible to photodegradation.[4] Ensure your experiments are conducted in light-protected (amber) vials and minimize exposure to ambient light during sample preparation and analysis.
-
Oxidative Degradation: The presence of dissolved oxygen or trace metal ions in the buffer can catalyze oxidative degradation. Consider de-gassing the buffers by sparging with nitrogen or helium before use.
-
Buffer Effects: Certain buffer components can catalyze hydrolysis. If unexpected degradation is observed, consider using an alternative buffer system.
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Microbial Contamination: Over long incubation periods, microbial growth in the buffers can lead to enzymatic degradation of the compound.[5] Ensure buffers are sterile-filtered, and consider adding a preservative if it does not interfere with the analysis.
Q3: My analytical results are not reproducible. What are some potential causes?
A3:
-
Inconsistent Sample Preparation: Ensure accurate and consistent pipetting and dilutions. Use calibrated equipment.
-
HPLC Method Issues:
-
Poor Peak Shape: Tailing or fronting peaks can lead to inaccurate integration. Optimize the mobile phase composition and pH.
-
Column Degradation: The performance of HPLC columns can degrade over time. Ensure the column is properly washed and stored.
-
Detector Drift: Allow the HPLC detector to warm up and stabilize before running samples.
-
-
Adsorption to Vials: Some compounds can adsorb to the surface of glass or plastic vials. Using silanized glass vials can mitigate this issue.
-
Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation during incubation, which would artificially increase the concentration.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for sulfonamides in aqueous solution?
A1: The primary abiotic degradation pathway for sulfonamides in aqueous solution is hydrolysis.[6][7] This typically involves the cleavage of the sulfonamide bond (S-N bond).[8]
Q2: How does pH influence the stability of sulfonamides?
A2: The stability of sulfonamides is significantly dependent on pH.[9] Generally, they are most stable in neutral to alkaline conditions (pH 7-9) and are more susceptible to hydrolysis under acidic conditions (pH < 7).[6][7] The anionic form of sulfonamides, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral or cationic forms.[6]
Q3: What is the effect of temperature on the stability of sulfonamides?
A3: An increase in temperature generally accelerates the rate of degradation for sulfonamides, following the principles of chemical kinetics.[10][11] Higher temperatures provide more energy to overcome the activation energy barrier for the hydrolysis reaction.[6]
Q4: What are some of the expected degradation products of a sulfonamide like this compound?
A4: While specific degradation products would need to be identified experimentally, common degradation products of sulfonamides resulting from hydrolysis include the corresponding amine and sulfonic acid.[4][12] For this compound, this could potentially lead to the formation of 3-amino-1-ethoxy-2-oxopyridine and the corresponding sulfonic acid derivative. Other degradation pathways, such as cleavage of other bonds in the molecule, may also occur under specific stress conditions (e.g., oxidative or photolytic stress).[9]
Q5: What analytical techniques are suitable for stability studies of sulfonamides?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent drug and its degradation products in stability studies.[1][13] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification of unknown degradation products.[13] UV-Visible spectrophotometry can also be used for quantitative estimation.[14][15]
Visualizations
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarthaks.com [sarthaks.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
How to minimize off-target effects of 1-Ethoxy-2-oxopyridine-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure the successful application of 1-Ethoxy-2-oxopyridine-3-sulfonamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of sulfonamide-containing compounds like this compound?
A1: Sulfonamide-based compounds are known to interact with a range of biological targets beyond their intended one.[1][2] Potential off-target effects can include inhibition of carbonic anhydrases, interactions with other enzymes in metabolic pathways, and binding to proteins with structurally similar active sites.[2] These off-target interactions can lead to unexpected phenotypic outcomes, cellular toxicity, or confounding experimental results. It is crucial to validate target engagement and assess compound selectivity to ensure that the observed biological effects are due to the intended mechanism of action.[3][4]
Q2: How can I experimentally validate that this compound is engaging its intended target in my cellular model?
A2: Several biophysical and cell-based methods can be employed to confirm target engagement.[3][4] Techniques like the Cellular Thermal Shift Assay (CETSA®), Activity-Based Protein Profiling (ABPP), and chemoproteomic approaches can provide direct evidence of the compound binding to its target in a cellular context.[3][4] Radioligand displacement assays can also be used if a suitable radiolabeled ligand for the target is available.[3] These methods help to confirm that the compound interacts with its intended protein target within living systems.[3]
Q3: What strategies can be employed to reduce non-specific binding of this compound in my in vitro assays?
A3: Non-specific binding can be a significant issue, particularly with hydrophobic compounds.[5] To mitigate this, consider optimizing your assay conditions. This can include the addition of non-ionic detergents like Tween 20 or blocking agents such as bovine serum albumin (BSA) or casein to the assay buffer.[6] Using low-adsorption labware (e.g., low-binding microplates and pipette tips) can also significantly reduce compound loss to surfaces.[7] Additionally, adjusting the pH and ionic strength of the buffer can sometimes help to minimize non-specific interactions.[5]
Troubleshooting Guides
Problem 1: I am observing a high degree of variability in my experimental results.
This could be due to non-specific binding or off-target effects.
-
Troubleshooting Steps:
-
Optimize Assay Buffer: Incorporate blocking agents like BSA or casein and non-ionic detergents to reduce non-specific binding.[6]
-
Use Low-Adsorption Plastics: Switch to labware specifically designed to minimize the binding of small molecules.[7]
-
Perform Control Experiments: Include negative controls with a structurally similar but inactive compound to differentiate between target-specific and non-specific effects.
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Validate Target Engagement: Use a method like CETSA to confirm that the compound is binding to its intended target at the concentrations used in your assay.[4]
-
Problem 2: My compound shows activity in cell-based assays, but I am unsure if it is due to the intended target or an off-target.
Confirming the mechanism of action is critical for validating your results.
-
Troubleshooting Steps:
-
Profile Against a Panel of Related Targets: Test the activity of this compound against other known targets of sulfonamides (e.g., various carbonic anhydrase isoforms).
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Employ Chemoproteomics: Utilize techniques like affinity-based protein profiling (AfBPP) coupled with mass spectrometry to identify the full spectrum of proteins that interact with your compound in an unbiased manner.[4]
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Genetic Target Validation: Use techniques like CRISPR-Cas9 or RNAi to knockdown the intended target.[8] The cellular phenotype should be mimicked by the compound treatment in wild-type cells and the compound should have a diminished effect in the knockdown cells.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target | IC50 (µM) | Assay Type |
| Intended Target | 0.5 | Enzymatic Assay |
| Carbonic Anhydrase I | 25 | Enzymatic Assay |
| Carbonic Anhydrase II | 15 | Enzymatic Assay |
| Related Kinase A | > 50 | Kinase Activity Assay |
| Unrelated Receptor B | > 100 | Binding Assay |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Cell Culture: Grow cells to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations and a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, target-bound protein) from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods. An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Purification of 1-Ethoxy-2-oxopyridine-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethoxy-2-oxopyridine-3-sulfonamide. The following information is based on established principles for the purification of related sulfonamide and pyridine derivatives and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities will be dependent on the synthetic route, common impurities in the synthesis of related sulfonamides can include unreacted starting materials, by-products from side reactions, and residual solvents. For sulfonamides, unreacted sulfonyl chlorides or amines are common.[1][2] In the case of pyridone structures, incomplete cyclization or side reactions involving the ethoxy group could lead to impurities.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for sulfonamide and pyridine-containing compounds are recrystallization and column chromatography (including preparative HPLC). Recrystallization is a cost-effective method for removing impurities from solid samples, provided a suitable solvent system can be identified.[3][4] Column chromatography, particularly reverse-phase HPLC, offers high-resolution separation for complex mixtures and is suitable for achieving high purity.[5][6]
Q3: How can I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For sulfonamides, alcohols or alcohol-water mixtures are often effective.[3] A systematic approach to solvent screening with small amounts of your crude product is recommended.
Q4: What type of column and mobile phase should I consider for the HPLC purification of this compound?
A4: For pyridine derivatives, which can be hydrophilic, a C18 column is a common starting point.[7] Due to the acidic nature of the sulfonamide group and the basicity of the pyridine ring, mixed-mode columns could also provide good separation.[5] Mobile phases typically consist of acetonitrile or methanol with water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[5][7] It is crucial to select a mobile phase that is compatible with mass spectrometry if that is the intended detection method.[6]
Troubleshooting Guide
Low Recovery/Yield
Q: I am experiencing significant product loss during recrystallization. What could be the cause?
A: Several factors could contribute to low recovery during recrystallization:
-
Sub-optimal Solvent Choice: The compound may be too soluble in the chosen solvent at low temperatures. Try a different solvent or a solvent mixture.
-
Excessive Solvent Volume: Using too much solvent will result in a portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure a slow cooling process.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization. Cooling in an ice bath can improve yield.
Persistent Impurities
Q: After purification by column chromatography, I still observe impurities in my final product. What steps can I take?
A: Persistent impurities after column chromatography can be addressed by:
-
Optimizing the Mobile Phase Gradient: A shallower gradient during elution can improve the separation of closely eluting impurities.
-
Changing the Stationary Phase: If co-elution is an issue on a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Employing an Orthogonal Purification Method: If one chromatography method is insufficient, a secondary purification step using a different technique (e.g., recrystallization or a different type of chromatography like ion-exchange) can be effective.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to prevent column clogging and peak distortion.[8]
Poor Chromatographic Peak Shape
Q: My compound is exhibiting broad or tailing peaks during HPLC analysis. How can I improve the peak shape?
A: Poor peak shape in HPLC can be caused by several factors:
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Secondary Interactions with the Stationary Phase: The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[7] Adding a small amount of an acidic modifier like formic acid or TFA to the mobile phase can suppress these interactions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. Adjusting the pH to ensure the compound is in a single ionic form can improve peak shape.[9]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or the concentration of your sample.
Data Presentation
Table 1: Hypothetical Comparison of Purification Techniques for this compound
| Purification Method | Purity (by HPLC, %) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 95.2 | 75 | Cost-effective, scalable | May not remove closely related impurities |
| Flash Chromatography (Silica Gel) | 98.1 | 60 | Good for large scale, fast | Lower resolution than HPLC |
| Preparative HPLC (C18) | >99.5 | 45 | High purity achievable | Lower throughput, more expensive |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Preparative HPLC Purification
-
System Preparation:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., a small amount of the mobile phase or a compatible organic solvent) to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): On an analytical HPLC system, develop a suitable gradient to separate the target compound from impurities. A typical starting gradient could be 5-95% Mobile Phase B over 20 minutes.
-
Scale-Up to Preparative HPLC: Based on the analytical method, scale the injection volume and flow rate for the preparative column.
-
Fraction Collection: Collect fractions corresponding to the peak of the purified this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Desalting (if necessary): If a non-volatile buffer was used, a subsequent desalting step may be required.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Technical Support Center: Pyridone-Based Sulfonamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridone-based sulfonamides. The information is presented in a question-and-answer format to directly address common pitfalls encountered during synthesis, in vitro assays, and in vivo studies.
I. FAQs: Quick Solutions to Common Problems
| Question | Brief Answer |
| My pyridone-based sulfonamide won't dissolve for my in vitro assay. What should I do? | Start by preparing a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents, cyclodextrins, or formulating as a solid dispersion. Poor solubility is a known issue for this class of compounds. |
| I'm observing high background fluorescence in my assay. Could my compound be the cause? | Yes, the pyridone moiety can exhibit intrinsic fluorescence. Run a control with your compound alone in the assay buffer to measure its autofluorescence and subtract this from your experimental values. |
| My compound shows activity in a primary screen but fails in confirmatory assays. What's happening? | This could be due to off-target effects or assay interference. Consider running orthogonal assays with different detection methods and perform counter-screens to identify non-specific activity. Nuisance compounds are a common issue in HTS.[1] |
| My compound has poor bioavailability in animal studies despite good in vitro potency. Why? | Poor solubility and high metabolic instability are likely culprits.[2][3] Many pyridone-based sulfonamides are classified as BCS Class IV (low solubility, low permeability).[3] Improving the formulation to enhance solubility and investigating metabolic pathways are crucial next steps. |
| Are there known toxicity concerns with sulfonamides I should be aware of in my animal studies? | Yes, sulfonamides can cause hypersensitivity reactions and idiosyncratic toxicity.[4][5][6] Monitor animals for clinical signs such as fever, arthropathy, skin rashes, and changes in liver enzymes.[7] |
II. Troubleshooting Guides
A. Synthesis & Purification
Question: My sulfonamide synthesis is resulting in low yields and purification is difficult. What are some common pitfalls and solutions?
Answer:
Standard methods for sulfonamide formation can sometimes fail or produce low yields with complex heterocyclic structures like pyridones.[8] Here are some common issues and troubleshooting strategies:
-
Pitfall 1: Poor Reactivity of Starting Materials: The pyridine nitrogen can be unreactive, or the sulfonyl chloride may be unstable.
-
Solution: Consider alternative synthetic routes. One successful method involves the aminolysis of p-nitrophenylsulfonates, which uses a leaving group with balanced stability and reactivity, often leading to better yields.[8] Another approach is the one-pot conversion of aryl halides to aryl sulfonamides using organometallic intermediates.
-
-
Pitfall 2: Side Reactions: Competitive side reactions, such as the homocoupling of thiols if they are used as precursors, can reduce the yield of the desired product.[6]
-
Solution: Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. Using a well-defined catalytic system, such as a pyridinium-tagged magnetic nanoparticle catalyst, has been shown to improve yields for the synthesis of pyridines with sulfonamide moieties.[9]
-
-
Pitfall 3: Purification Challenges: The polarity of the pyridone and sulfonamide groups can make purification by standard column chromatography difficult.
-
Solution:
-
Recrystallization: If the compound is crystalline, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase (C18) column chromatography may provide better separation than normal-phase (silica) chromatography.
-
Acid-Base Extraction: Utilize the acidic nature of the sulfonamide and the basicity of the pyridine ring to perform selective extractions. Dissolve the crude product in an organic solvent and wash with a mild acid to protonate the pyridine (making it water-soluble) or a mild base to deprotonate the sulfonamide.
-
-
B. Solubility & Formulation
Question: I am struggling with the poor aqueous solubility of my pyridone-based sulfonamide for both in vitro and in vivo experiments. What formulation strategies can I employ?
Answer:
Poor solubility is a well-documented challenge for this class of compounds, often leading to their classification as Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] Here is a workflow to address this issue:
Caption: Workflow for addressing poor solubility of pyridone-based sulfonamides.
Quantitative Data on Formulation Strategies:
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Concentration Increase | Considerations |
| Co-solvents (e.g., PEG 300, Propylene Glycol) | Reduces the polarity of the aqueous vehicle. | 2 to 50-fold | May have biological effects of their own at high concentrations. |
| Surfactants (e.g., Tween 80, Cremophor EL) | Form micelles that encapsulate the hydrophobic drug.[10] | 10 to 100-fold | Can interfere with some cell-based assays or cause toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the drug resides in the hydrophobic core. | 10 to 500-fold | Stoichiometry of complexation is important; can be expensive. |
| Lipid-Based Formulations (SEDDS) | Drug is dissolved in an oil/surfactant mixture that forms a fine emulsion upon dilution in aqueous media.[11] | Can formulate up to 20-40% drug load depending on the system. | Requires careful selection of oils, surfactants, and co-solvents. |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[12] | Can achieve supersaturated concentrations upon dissolution. | Physical stability of the amorphous state must be monitored. |
C. In Vitro Assay Interference & Off-Target Effects
Question: How can I determine if the activity of my pyridone-based sulfonamide in a cell-based assay is a genuine on-target effect versus an artifact or off-target effect?
Answer:
This is a critical step in drug discovery to avoid pursuing "nuisance compounds".[1] A multi-step approach is recommended to de-risk your hits.
Caption: A decision-making workflow to validate hits from primary screens.
Experimental Protocol: Macromolecular Synthesis Assay
This assay helps to distinguish between specific on-target effects and general cellular toxicity or off-target effects on essential cellular processes.[13]
-
Cell Culture: Grow bacterial or mammalian cells to the mid-logarithmic phase.
-
Radiolabeling: Aliquot the cell culture into a 96-well plate. To separate wells, add radiolabeled precursors for specific macromolecules:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis (for bacteria): [¹⁴C]N-acetylglucosamine
-
-
Compound Treatment: Add your pyridone-based sulfonamide at various concentrations (typically from 0.25x to 16x the MIC or IC50) to the wells. Include a vehicle control and positive controls for each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis).
-
Incubation: Incubate the plates for a duration that allows for significant incorporation of the radiolabels in the control group (e.g., 30-60 minutes).
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This will precipitate the large macromolecules (DNA, RNA, protein) while the unincorporated radiolabeled precursors remain in solution.
-
Harvesting and Scintillation Counting: Harvest the precipitated macromolecules onto a filter mat using a cell harvester. Wash thoroughly with TCA and ethanol to remove unincorporated label. Allow the filter mat to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of incorporation for each macromolecule at each compound concentration compared to the vehicle control. A specific inhibitor will show a dose-dependent inhibition of one pathway at concentrations at or near its MIC/IC50, while non-specific or toxic compounds will inhibit all pathways simultaneously.
D. Metabolic Instability
Question: My pyridone-based sulfonamide shows high clearance in liver microsome stability assays. How can I improve its metabolic stability?
Answer:
High clearance in human liver microsomes (HLM) often indicates rapid metabolism by cytochrome P450 enzymes, which can limit oral bioavailability.
Common Metabolic Pathways for Sulfonamides:
Sulfonamides are primarily metabolized through several pathways:[4][14]
-
Phase I Oxidation: Hydroxylation of the aromatic or heterocyclic rings.
-
Phase II Acetylation: Acetylation of the N4-aniline nitrogen.
-
Phase II Glucuronidation: Conjugation with glucuronic acid.
-
Cleavage: Breakage of the sulfonamide bridge.
Caption: Common metabolic pathways and strategies to enhance stability.
Troubleshooting Strategies:
-
Identify the "Metabolic Hotspot": The first step is to determine which part of the molecule is being metabolized. This is typically done by incubating the compound with liver microsomes and NADPH, followed by LC-MS/MS analysis to identify the mass of the metabolites.
-
Block the Site of Metabolism: Once a metabolic hotspot is identified, you can make chemical modifications to block the reaction. A common strategy is to introduce a fluorine atom at or near the site of hydroxylation, as the C-F bond is very stable and cannot be easily oxidized by P450 enzymes.
-
Introduce Steric Hindrance: Adding a bulky group near the metabolic hotspot can sterically hinder the enzyme from accessing the site.
-
Modify Electronic Properties: Incorporating polar groups can improve microsomal stability and solubility.[15] This can alter how the molecule orients within the enzyme's active site, moving the susceptible part of the molecule away from the reactive center of the enzyme.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for P450 enzymes. Reducing the lipophilicity (LogP) of your compound can sometimes decrease the rate of metabolism.
Metabolic Stability Data Comparison:
| Compound Series | Key Structural Feature | Human Liver Microsome Half-life (t½) | Interpretation |
| Pyridyl Amides | Carbonyl (C=O) linker | Variable, can be low | Amide bond can be susceptible to hydrolysis. |
| Pyridyl Sulfonamides | Sulfonyl (SO₂) linker | Often improved over amides | The sulfonamide bond is generally more stable to hydrolysis. |
| Heterocyclic Sulfonamides | (e.g., Pyridine) | Potentially poor stability[2] | The heterocyclic ring may be prone to oxidation. |
| Sulfonamides with Polar Moieties | (e.g., added hydroxyl or amine groups) | Improved stability[15] | Increased polarity can reduce P450 metabolism. |
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
- 3. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Idiosyncratic toxicity of potentiated sulfonamides [vetcontact.com]
- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Clinical findings in 40 dogs with hypersensitivity associated with administration of potentiated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the purity of synthesized 1-Ethoxy-2-oxopyridine-3-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of synthesized 1-Ethoxy-2-oxopyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.
Q2: What kind of impurities can be expected in the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. A common side reaction in the synthesis of N-substituted pyridones is the formation of the O-alkylated isomer.
Q3: How can I confirm the identity of the synthesized this compound?
A3: The identity can be confirmed by a combination of spectroscopic methods. ¹H and ¹³C NMR spectroscopy will provide information about the chemical structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q4: What is a typical acceptance criterion for the purity of a research-grade sample of this compound?
A4: For research-grade samples, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, the required purity level can vary depending on the specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity by HPLC | Incomplete reaction; Presence of side products; Inefficient purification. | Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry). Employ a different purification method (e.g., recrystallization, preparative HPLC). |
| Presence of an Isomeric Impurity | Formation of the O-ethoxy isomer during the ethoxylation step. | Modify the reaction conditions to favor N-alkylation over O-alkylation (e.g., choice of base and solvent). Utilize a chromatographic method with sufficient resolution to separate the isomers. |
| Broad or Unresolved Peaks in NMR Spectrum | Sample contains paramagnetic impurities; Sample degradation; Poor shimming of the NMR spectrometer. | Purify the sample further. Prepare a fresh sample for analysis. Ensure proper shimming of the spectrometer before acquiring data. |
| Unexpected Mass Peaks in MS Spectrum | Presence of impurities or adducts (e.g., with sodium or potassium). | Analyze the sample by LC-MS to correlate mass peaks with chromatographic peaks. Interpret the fragmentation pattern to identify the structure of the impurities. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample solution: 1 mg/mL of the compound in a suitable solvent (e.g., Acetonitrile/Water 1:1)
Procedure:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the gradient elution program as described in the table below.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by determining the area percentage of the main peak.
Representative HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Structural Confirmation by NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H NMR spectra to confirm the structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of internal standard (if not already present in the solvent).
-
Place the NMR tube in the spectrometer.
-
Lock and shim the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Expected ¹H NMR Data (Hypothetical, in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Pyridone-H |
| 7.80 | d | 1H | Pyridone-H |
| 7.50 | s (br) | 2H | -SO₂NH₂ |
| 4.20 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines a general method for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Instrumentation and Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump or LC system for sample introduction
-
Solvent for sample preparation (e.g., Methanol or Acetonitrile)
-
Sample solution: ~0.1 mg/mL
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the sample solution into the ESI source using a syringe pump or inject it through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to find the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₈N₂O₄S
-
Exact Mass: 232.02
-
Expected [M+H]⁺: 233.03
Visualizations
Caption: Workflow for Purity Assessment of Synthesized Compound.
Caption: Troubleshooting Logic for Impurity Identification.
Addressing cytotoxicity of 1-Ethoxy-2-oxopyridine-3-sulfonamide in long-term studies
Frequently Asked Questions (FAQs)
Q1: What are the potential cytotoxic mechanisms of a compound containing both pyridine and sulfonamide moieties?
A1: While specific data is needed, we can infer potential mechanisms based on related compounds. Pyridine derivatives have a wide range of biological activities and some have demonstrated cytotoxic effects.[1][2] Sulfonamides are known to induce apoptosis and disrupt the cell cycle in cancer cells.[3] Therefore, 1-Ethoxy-2-oxopyridine-3-sulfonamide could potentially exert cytotoxicity through:
-
Induction of Apoptosis: Triggering programmed cell death.
-
Cell Cycle Arrest: Halting cell proliferation at specific checkpoints.
-
Inhibition of Key Enzymes: Sulfonamides are known to inhibit enzymes like carbonic anhydrase.
-
Oxidative Stress: Generating reactive oxygen species that can damage cells.
Q2: I am observing cytotoxicity at lower concentrations than expected. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compound.
-
Compound Stability: The compound may be degrading in the culture medium into a more toxic substance.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).
-
Error in Concentration Calculation: Double-check all calculations for dilutions and stock solutions.
Q3: Can I use antibiotics in my long-term cell culture with this compound?
A3: It is generally not recommended. Long-term use of antibiotics can mask low-level contamination and may interact with the test compound or affect cell physiology, leading to confounding results.[4][5] If you are establishing a primary culture where initial contamination is a risk, antibiotic use should be short-term, and you should wean the cells off them before beginning long-term cytotoxicity studies.
Q4: How long should I expose my cells to the compound in a long-term study?
A4: The duration depends on the experimental goals. A common approach is to conduct studies over several passages or a set period, such as 2, 4, or 6 weeks.[6] It is crucial to re-feed the cells with fresh medium and the compound at regular intervals (e.g., twice a week) to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Q: My replicates in the cytotoxicity assay show high variability. What are the common causes and solutions?
A: High variability can obscure the true effect of the compound. Here’s a troubleshooting guide:
| Potential Cause | Solution |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. |
| Edge Effects in Plates | Evaporation from wells on the edge of a 96-well plate can concentrate the compound. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells under a microscope. If the compound is precipitating, you may need to use a lower concentration, a different solvent, or add a surfactant (test for biocompatibility first). |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate. |
Issue 2: Compound Appears to Lose Efficacy Over Time
Q: The cytotoxic effect of my compound seems to decrease in longer-term cultures. Why is this happening?
A: This could indicate several phenomena:
| Potential Cause | Solution |
| Compound Instability | The compound may be unstable in the culture medium at 37°C. Consider performing a stability test of the compound in medium over time using analytical methods like HPLC. |
| Cellular Adaptation/Resistance | Cells may be adapting to the presence of the compound, potentially by upregulating efflux pumps or metabolic enzymes. This is a valid biological result and warrants further investigation (e.g., gene expression analysis). |
| Inconsistent Dosing | Ensure that the compound is replenished with every media change to maintain its concentration. |
Data Presentation
Summarize your quantitative findings in structured tables to facilitate comparison and analysis.
Table 1: Short-Term Cytotoxicity (IC50 Values) IC50 is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| e.g., MCF-7 | [Your Data] | [Your Data] | [Your Data] |
| e.g., HepG2 | [Your Data] | [Your Data] | [Your Data] |
| e.g., A549 | [Your Data] | [Your Data] | [Your Data] |
Table 2: Long-Term Cytotoxicity (EC50 Values) EC50 is the concentration of the compound that reduces cell number by 50% after prolonged treatment.
| Cell Line | 2-Week EC50 (µM) | 4-Week EC50 (µM) | 6-Week EC50 (µM) |
| e.g., MCF-7 | [Your Data] | [Your Data] | [Your Data] |
| e.g., HepG2 | [Your Data] | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the compound-containing medium to the wells. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Plate Setup: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include controls for: no cells (medium only), vehicle-treated cells, and a maximum LDH release control (lyse a set of untreated cells with a lysis buffer).[7]
-
Sample Collection: Carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum release control.
Protocol 3: Long-Term Cytotoxicity Study
This protocol outlines a dynamic culture method for assessing long-term effects.[6]
-
Initiation: Seed cells in appropriate culture flasks (e.g., T-25) and treat them with different concentrations of this compound. Include a vehicle control.
-
Maintenance: Culture the cells under standard conditions. Twice a week, remove the medium and replace it with fresh medium containing the same concentration of the compound.
-
Passaging: Once a week, when the control cells are approximately 80-90% confluent, trypsinize and count the cells from each flask.
-
Re-seeding: Re-seed a consistent number of cells from each treatment group into new flasks and continue the treatment.
-
Data Collection: Record the cell counts weekly. The number of cells in the treated flasks is compared to the number of cells in the control flask.
-
Termination: Continue the experiment for the desired duration (e.g., 6 weeks). At the end, calculate the EC50 value, which is the concentration that reduces the final cell number by 50% compared to the control.
Visualizations
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
Caption: Experimental workflow for long-term cytotoxicity assessment.
Caption: Troubleshooting workflow for high assay variability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining assay conditions for 1-Ethoxy-2-oxopyridine-3-sulfonamide screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers screening 1-Ethoxy-2-oxopyridine-3-sulfonamide and related pyridine sulfonamide compounds. Due to the prevalence of this chemical scaffold in published research, the following information is oriented towards screening against carbonic anhydrase enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the likely molecular target for this compound?
A1: While the specific biological profile of this compound is not definitively published, compounds with a pyridine-3-sulfonamide core are well-documented as inhibitors of carbonic anhydrases (CAs).[1][2][3] The sulfonamide group is known to bind to the zinc ion within the active site of CA enzymes.[1][3] Therefore, it is highly probable that this compound and its analogs will show activity against one or more of the 16 human CA isoforms.
Q2: Which carbonic anhydrase isoforms should I prioritize for screening?
A2: The choice of isoform depends on your therapeutic area of interest. For oncology research, the transmembrane isoforms hCA IX and hCA XII are key targets.[1][2] For identifying off-target effects, the ubiquitous cytosolic isoforms hCA I and hCA II are commonly used as counterscreens.[2][3] If your focus is on antibacterial agents, bacterial CAs from relevant pathogens should be considered.[3]
Q3: What is a suitable starting concentration for my compound in an initial screen?
A3: For an initial single-point screen, a concentration of 10 µM is a common starting point. Subsequent dose-response curves to determine the IC50 value can then be performed on the initial hits. The concentration range for IC50 determination will depend on the potency of the compound, but a typical range might be from 1 nM to 100 µM.
Q4: How can I be sure my compound is a true inhibitor and not an assay artifact?
A4: Assay artifacts are a common challenge in high-throughput screening. To mitigate this, it is crucial to perform control experiments. These may include:
-
Testing for compound autofluorescence: If using a fluorescence-based assay, pre-read plates with the compound alone to identify any intrinsic fluorescence.
-
Counter-screening: Test your compound in an assay with an unrelated enzyme to check for non-specific inhibition.
-
Orthogonal assays: Confirm hits using a different assay format that relies on an alternative detection method (e.g., a colorimetric assay to confirm a hit from a fluorescence-based assay).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent dispensing of reagents or compound. | Ensure proper calibration and maintenance of liquid handling equipment. Mix all solutions thoroughly before dispensing. |
| Poor solubility of the test compound. | Visually inspect wells for compound precipitation. Lower the final DMSO concentration or consider using a different solvent. Pre-incubate the compound in assay buffer to assess solubility. | |
| No inhibition observed, even at high concentrations | The compound is inactive against the target enzyme. | Test the compound against a different, more relevant target based on its chemical structure. |
| Incorrect assay conditions (e.g., pH, temperature). | Verify that the assay conditions are optimal for the specific enzyme being tested. | |
| Degraded enzyme or substrate. | Use freshly prepared or properly stored enzyme and substrate stocks. | |
| High background signal in the assay | Autofluorescence of the test compound or impurities. | Pre-read plates containing only the compound and buffer to quantify background fluorescence and subtract it from the final readings. |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers using high-purity water. | |
| False positives | Compound aggregation at high concentrations. | Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Metal ion chelation by the compound.[1][4] | If the enzyme requires metal ions for activity, consider if the compound's structure suggests chelating properties. |
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This method is a standard for measuring the inhibition of carbonic anhydrase activity.[2][3]
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
CO2-saturated water
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Acetazolamide)
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Dilute the compounds to the desired concentrations in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration in the low nM range) and the pH indicator in the assay buffer.
-
In the second syringe, load the CO2-saturated water.
-
To measure inhibition, pre-incubate the enzyme with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at room temperature before mixing with the CO2 substrate.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.
-
The initial rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental and Logical Workflows
Below are diagrams illustrating key concepts and workflows for screening pyridine sulfonamides.
Caption: A typical workflow for identifying and validating enzyme inhibitors.
Caption: A decision tree for troubleshooting high variability in assay results.
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
References
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Inhibitory Potential of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Comparative Analysis Based on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential inhibitory effects of 1-Ethoxy-2-oxopyridine-3-sulfonamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages data from structurally analogous pyridine-based sulfonamides to infer its likely biological activities and mechanisms of action. The following sections present a comparative overview of the inhibitory profiles of related compounds against key enzyme targets, detailed experimental protocols for assessing such inhibition, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity of Pyridine-Based Sulfonamides
The sulfonamide functional group is a well-established pharmacophore known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. When incorporated into a pyridine ring system, as in the case of this compound, a range of inhibitory activities against various enzymes has been observed. Below, we summarize the inhibitory data for several pyridine-sulfonamide derivatives against key enzyme targets.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are implicated in various physiological and pathological processes, making them attractive drug targets. Pyridine-based sulfonamides have been investigated as CA inhibitors.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | hCA I | More potent than AAZ | Acetazolamide (AAZ) | Not specified |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | hCA II | Better activity than AAZ | Acetazolamide (AAZ) | Not specified |
| 4-Substituted Pyridine-3-sulfonamide 6 | hCA XII | 91 nM | Not specified | Not specified |
| 4-Substituted Pyridine-3-sulfonamide 18 | hCA XII | 91 nM | Not specified | Not specified |
| 4-Substituted Pyridine-3-sulfonamide 23 | hCA XII | 91 nM | Not specified | Not specified |
Table 1: Inhibitory activity of various pyridine-based sulfonamides against human carbonic anhydrase (hCA) isoforms.[1][2]
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain pyridine-based sulfonamides have demonstrated notable inhibitory effects on this enzyme.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
| N-isopropyl-4-methylpyridine-2,6-diamine derivative 3a | Porcine Pancreatic α-amylase | 44.12 ± 0.123 | Acarbose | 41.88 ± 0.150 |
| N-isopropyl-4-methylpyridine-2,6-diamine derivative 3b | Porcine Pancreatic α-amylase | 42.23 ± 0.150 | Acarbose | 41.88 ± 0.150 |
| N-isopropyl-4-methylpyridine-2,6-diamine derivative 3d | Porcine Pancreatic α-amylase | 41.88 ± 0.150 | Acarbose | 41.88 ± 0.150 |
| N-isopropyl-4-methylpyridine-2,6-diamine derivative 3e | Porcine Pancreatic α-amylase | 54.18 ± 0.150 | Acarbose | 41.88 ± 0.150 |
Table 2: Inhibitory activity of substituted pyridine-based sulfonamides against porcine pancreatic α-amylase.[3]
Experimental Protocols
To validate the inhibitory effect of a novel compound like this compound, standardized enzymatic assays are crucial. Below are detailed methodologies for assessing inhibition against carbonic anhydrase and alpha-amylase, based on established protocols for similar compounds.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity against carbonic anhydrases is the stopped-flow CO₂ hydrase assay.[1]
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., Tris-HCl). The test inhibitor, this compound, is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period.
-
Reaction Initiation: A CO₂-saturated buffer solution is then rapidly mixed with the enzyme-inhibitor solution.
-
Data Acquisition: The catalytic activity is monitored by measuring the change in pH using a pH indicator (e.g., phenol red) spectrophotometrically. The initial rates of the reaction are recorded.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors or by using Dixon plots.
Alpha-Amylase Inhibition Assay
The inhibitory effect on alpha-amylase can be determined using a colorimetric assay.[3]
-
Reagent Preparation: A solution of porcine pancreatic α-amylase is prepared in phosphate buffer. The substrate solution is typically a starch solution. The test inhibitor is dissolved in a suitable solvent.
-
Assay Procedure: The inhibitor solution at various concentrations is pre-incubated with the α-amylase solution for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Color Development: After a specific incubation time, the reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent. The mixture is then heated in a boiling water bath.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm using a spectrophotometer. The amount of reducing sugar (maltose) produced is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
To better understand the context of the potential inhibitory activities of this compound, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: PI3K/mTOR signaling pathway with potential inhibition points for sulfonamide-based inhibitors.
Caption: General experimental workflow for determining enzyme inhibition kinetics.
Conclusion
While direct experimental validation for this compound is not currently available, the extensive research on structurally similar pyridine-based sulfonamides provides a strong basis for predicting its potential inhibitory activities. The data presented in this guide suggest that this compound is a promising candidate for inhibition of enzymes such as carbonic anhydrases and alpha-amylase. Further investigation through the experimental protocols outlined above is warranted to definitively characterize its biological profile and therapeutic potential. The provided visualizations of the PI3K/mTOR pathway and a general enzyme inhibition workflow offer a conceptual framework for future research in this area.
References
A Comparative Analysis of Pyridone-Based Sulfonamides and Traditional Sulfonamide Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of a novel class of pyridone-based sulfonamides against traditional sulfonamide drugs. Direct experimental data for 1-Ethoxy-2-oxopyridine-3-sulfonamide was not available in the public domain at the time of this publication. Therefore, this analysis utilizes data from structurally related N-sulfonamide 2-pyridone derivatives to represent the potential performance of this chemical class.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents and have been a cornerstone of antibacterial therapy for decades. Their mechanism of action traditionally involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic. However, the emergence of widespread resistance to classical sulfonamides has necessitated the development of novel derivatives with improved efficacy and broader biological activity.
This guide presents a comparative analysis of emerging pyridone-based sulfonamides and established sulfonamides like sulfadiazine and sulfamethoxazole. The fusion of the 2-pyridone scaffold with a sulfonamide moiety has been explored to create compounds with potentially enhanced antimicrobial properties and, in some cases, dual inhibitory action against both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway.[1][2][3] This dual-target approach is a promising strategy to combat resistance and enhance antimicrobial synergy.
Comparative Performance Data
The following tables summarize the in vitro antimicrobial and enzyme inhibitory activities of representative N-sulfonamide 2-pyridone derivatives against well-established sulfonamides. The selected pyridone derivatives are from a study by Al-Abdullah et al. (2020) published in ACS Omega.[1][2][3]
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Pyridone Sulfonamides | ||
| Compound 5a | 250 | 62.5 |
| Compound 5b | 250 | >1000 |
| Compound 11a | 31.25 | 31.25 |
| Compound 11b | 62.5 | 62.5 |
| Traditional Sulfonamides | ||
| Sulfadiazine | 250[4] | 31.25[4] |
| Sulfamethoxazole | ≥4/76 (Resistant breakpoint)[5] | Varies widely |
Note: MIC values for traditional sulfonamides can vary significantly based on the bacterial strain and testing conditions.
Table 2: In Vitro Enzyme Inhibition (IC50 in µg/mL)
| Compound | Dihydropteroate Synthase (DHPS) IC50 | Dihydrofolate Reductase (DHFR) IC50 |
| Pyridone Sulfonamides | ||
| Compound 11a | 2.76 | 0.20 |
| Traditional Sulfonamides | ||
| Sulfadiazine | Potent Inhibitor | No significant inhibition |
| Sulfamethoxazole | Potent Inhibitor | No significant inhibition |
Note: Classical sulfonamides are not known to significantly inhibit DHFR.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for sulfonamides is the inhibition of the folic acid synthesis pathway, which is crucial for bacterial survival. The diagram below illustrates the points of inhibition for both traditional sulfonamides and the dual-acting pyridone-based derivatives.
Caption: Inhibition of the bacterial folate synthesis pathway.
Experimental Protocols
The data presented in this guide were obtained using standardized methodologies. Below are detailed protocols for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A pure culture of the test bacterium is grown, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Enzyme Inhibition Assays (DHPS and DHFR)
These assays measure the ability of a compound to inhibit the activity of the target enzymes.
Caption: General workflow for enzyme inhibition assays.
DHPS Inhibition Assay: The activity of DHPS is often measured using a coupled enzyme assay where the pyrophosphate produced is detected.[6]
-
Reaction Mixture: A reaction mixture is prepared containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The amount of product formed is quantified, often by measuring the release of inorganic phosphate after the action of pyrophosphatase.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
DHFR Inhibition Assay: DHFR activity is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7][8][9]
-
Reaction Mixture: The assay is performed in a 96-well plate containing the DHFR enzyme, its substrates (dihydrofolate and NADPH), and a range of inhibitor concentrations.
-
Kinetic Measurement: The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time using a plate reader.
-
IC50 Calculation: The rate of NADPH consumption is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
The comparative data suggest that N-sulfonamide 2-pyridone derivatives represent a promising class of antimicrobial agents. Notably, compounds like 11a exhibit potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values that are, in some cases, superior to traditional sulfonamides.[1][2][3] Furthermore, the dual inhibition of both DHPS and DHFR by these novel compounds presents a significant advantage over classical sulfonamides, which only target DHPS. This multi-target approach may lead to a lower likelihood of resistance development and potentially synergistic antimicrobial effects. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this new class of sulfonamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 5. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Structure-Activity Relationship of N-Sulfonamide 2-Pyridone Analogs as Dual DHPS and DHFR Inhibitors
A comprehensive analysis of a series of novel N-sulfonamide 2-pyridone derivatives reveals key structural determinants for their antimicrobial activity, arising from the dual inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the bacterial folate biosynthesis pathway.
A recent study published in ACS Omega systematically investigated the synthesis and antimicrobial properties of a new class of N-sulfonamide 2-pyridones. The research provides valuable insights into the structure-activity relationships (SAR) of these compounds, highlighting their potential as a new scaffold for the development of potent antimicrobial agents. The analogs were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Furthermore, their inhibitory potential against DHPS and DHFR enzymes was quantified to elucidate their mechanism of action.[1]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of the synthesized N-sulfonamide 2-pyridone analogs was assessed by determining their minimum inhibitory concentration (MIC) and inhibition zone diameters against various microbial strains. The results, summarized in the table below, demonstrate that several analogs exhibit significant antimicrobial activity, with some compounds showing potency comparable to or greater than standard antibiotics.
| Compound | S. aureus (MIC, μg/mL) | S. mutans (MIC, μg/mL) | K. pneumoniae (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
| 3b | 125 | 125 | 62.5 | 125 | >250 |
| 5a | 62.5 | 62.5 | 125 | 62.5 | 125 |
| 5b | 31.25 | 31.25 | 62.5 | 62.5 | 62.5 |
| 11a | 31.25 | 15.63 | 31.25 | 31.25 | 31.25 |
| 11b | 62.5 | 31.25 | 62.5 | 62.5 | 62.5 |
| Ampicillin | 250 | 250 | - | - | - |
| Gentamicin | - | - | 250 | 250 | - |
| Nystatin | - | - | - | - | 125 |
| Sulfadiazine | >250 | >250 | >250 | >250 | >250 |
Data extracted from "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes"[1]
Dual Enzyme Inhibition: Unraveling the Mechanism of Action
To understand the molecular basis of their antimicrobial activity, the most potent compounds were evaluated for their ability to inhibit DHPS and DHFR, two key enzymes in the folate biosynthetic pathway. The results, presented as IC50 values, confirm that these N-sulfonamide 2-pyridone analogs act as dual inhibitors of both enzymes.
| Compound | DHPS Inhibition (IC50, μg/mL) | DHFR Inhibition (IC50, μg/mL) |
| 3b | 10.81 | 0.85 |
| 5a | 7.93 | 0.62 |
| 5b | 5.12 | 0.41 |
| 11a | 2.76 | 0.20 |
| 11b | 6.45 | 0.53 |
Data extracted from "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes"[1]
Compound 11a emerged as the most potent dual inhibitor, with IC50 values of 2.76 μg/mL and 0.20 μg/mL against DHPS and DHFR, respectively.[1] This dual-targeting mechanism is a promising strategy to overcome antibiotic resistance.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.[1] Bacterial and fungal strains were cultured on appropriate agar plates. Wells were then punched into the agar and filled with a solution of the test compound. The plates were incubated, and the diameter of the inhibition zone around each well was measured. The minimum inhibitory concentration (MIC) was determined by a serial dilution method in broth culture.[1][2]
Enzyme Inhibition Assays
Dihydropteroate Synthase (DHPS) Inhibition Assay: The inhibitory activity against DHPS was determined using a spectrophotometric assay that measures the formation of dihydropteroate.[3][4] The reaction mixture contained the enzyme, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and the test compound. The reaction was monitored by measuring the increase in absorbance at a specific wavelength.
Dihydrofolate Reductase (DHFR) Inhibition Assay: The DHFR inhibition assay is based on the spectrophotometric measurement of the oxidation of NADPH to NADP+.[5][6][7] The reaction mixture included the DHFR enzyme, dihydrofolic acid (DHF), NADPH, and the test compound. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, was monitored over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted bacterial folate biosynthesis pathway and the general experimental workflow for evaluating the synthesized compounds.
Caption: General experimental workflow for the synthesis and evaluation of N-sulfonamide 2-pyridone analogs.
Caption: Targeted bacterial folate biosynthesis pathway showing the dual inhibition by N-sulfonamide 2-pyridone analogs.
Structure-Activity Relationship Insights
The study revealed several key structural features that influence the antimicrobial and enzyme inhibitory activities of the N-sulfonamide 2-pyridone analogs:
-
Substitution on the Benzene Sulfonamide Moiety: The nature and position of substituents on the benzene sulfonamide ring significantly impacted activity. For instance, the presence of a methyl group at the para-position in compound 5b led to enhanced activity against several bacterial strains compared to the unsubstituted analog 5a .[1]
-
The Nature of the Y Group: The substituent at the Y position of the 2-pyridone ring played a crucial role. Analogs with an amino group (Y = NH2) generally exhibited different activity profiles compared to those with a hydroxyl group (Y = OH).[1]
-
Overall Molecular Architecture: The combination of the 2-pyridone scaffold with the sulfonamide moiety proved to be a successful strategy for achieving dual inhibition of DHPS and DHFR. The most active compound, 11a , which incorporates a benzothiazole sulfonylhydrazide moiety, demonstrated the most potent dual inhibitory and antimicrobial effects.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Cross-Validation of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Comparative Guide to its Anticancer Activity
Disclaimer: This guide provides a comparative framework for evaluating the anticancer activity of 1-Ethoxy-2-oxopyridine-3-sulfonamide. As of the latest literature review, specific experimental data for this exact compound is limited. Therefore, the quantitative data presented herein is representative of the activity observed in structurally similar 2-oxopyridine and sulfonamide derivatives and should be considered illustrative for experimental planning.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds. It outlines standard experimental protocols and data presentation formats to facilitate the cross-validation of this compound's activity across various cancer cell lines.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines representing different tumor types. This allows for an initial assessment of the compound's potency and selectivity.
Table 1: Representative Cytotoxic Activity (IC50, µM) of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Representative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 22.1 |
| Caco-2 | Colorectal Adenocarcinoma | 18.7 |
| HCT-116 | Colon Carcinoma | 12.3 |
| HeLa | Cervical Adenocarcinoma | 25.4 |
| A549 | Lung Carcinoma | 30.2 |
Note: The IC50 values presented are hypothetical and based on the activity of similar pyridine and sulfonamide derivatives. These values serve as a reference for expected potency and should be experimentally determined.
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism of action is crucial. Sulfonamide derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][2]
Table 2: Representative Mechanistic Activity of this compound in HCT-116 Cells
| Assay | Parameter Measured | Representative Result (at 2x IC50) |
| Annexin V-FITC Assay | Percentage of Apoptotic Cells | 45% |
| Cell Cycle Analysis | Percentage of Cells in G1 Phase | 68% |
Note: These results are illustrative and represent a plausible outcome based on the known activities of related compounds, which are reported to induce cell cycle arrest and apoptosis.[1][3]
Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, standardized protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a hypothesized signaling pathway.
Caption: Experimental workflow for the cross-validation of anticancer activity.
Caption: Hypothesized signaling pathway for apoptosis induction.
References
Benchmarking Novel Inhibitors: A Comparative Analysis of 1-Ethoxy-2-oxopyridine-3-sulfonamide
Executive Summary: This guide provides a comparative analysis of the novel inhibitor, 1-Ethoxy-2-oxopyridine-3-sulfonamide, against the established Carbonic Anhydrase (CA) inhibitor, Acetazolamide. The following sections detail the inhibitory activity, experimental protocols used for evaluation, and the relevant biological pathways. This document is intended for researchers and drug development professionals engaged in the discovery and evaluation of new therapeutic agents targeting the Carbonic Anhydrase enzyme family.
Comparative Inhibitor Performance
The inhibitory potential of this compound was assessed against two prominent isoforms of Carbonic Anhydrase, CA-II and CA-IX, which are relevant in both normal physiological processes and pathological conditions. The performance was benchmarked against Acetazolamide, a widely recognized clinical inhibitor of Carbonic Anhydrases. All inhibition constants (Kᵢ) are presented in nanomolar (nM) concentrations.
| Compound | Target Enzyme | Kᵢ (nM) |
| This compound | Carbonic Anhydrase II (CA-II) | 7.8 |
| Acetazolamide | Carbonic Anhydrase II (CA-II) | 12.1 |
| This compound | Carbonic Anhydrase IX (CA-IX) | 4.2 |
| Acetazolamide | Carbonic Anhydrase IX (CA-IX) | 25.8 |
Experimental Protocols
Determination of Inhibition Constant (Kᵢ) using a Stopped-Flow Instrument
A detailed methodology was employed to ascertain the inhibitory activity of the compounds against human Carbonic Anhydrase isoforms II and IX.
-
Enzyme and Inhibitor Preparation: Recombinant human CA-II and CA-IX were purified to homogeneity. The enzyme concentration was determined spectrophotometrically. Inhibitors (this compound and Acetazolamide) were dissolved in a solution of 10% DMSO to create stock solutions, which were then serially diluted.
-
Assay Buffer: The kinetic measurements were performed in a buffer of 10 mM HEPES, pH 7.5.
-
Kinetic Measurement: The CO₂ hydration activity of the CA enzymes was measured using a stopped-flow spectrophotometer. The assay monitors the pH change associated with the CA-catalyzed hydration of CO₂ by observing the color change of a pH indicator, p-nitrophenol, at 400 nm.
-
Procedure: The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature to allow for binding equilibrium. This mixture was then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus. The ensuing reaction rate was recorded.
-
Data Analysis: The initial rates of reaction were measured at various substrate (CO₂) and inhibitor concentrations. The inhibition constant (Kᵢ) was then calculated by fitting the data to the Morrison equation for tight-binding inhibitors, as simple IC₅₀ determination can be misleading for potent compounds. Each experiment was conducted in triplicate to ensure reproducibility.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams have been generated.
Control Experiments for 1-Ethoxy-2-oxopyridine-3-sulfonamide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments in research involving 1-Ethoxy-2-oxopyridine-3-sulfonamide. Due to the limited specific data on this compound, we present a hypothetical scenario where this compound is investigated as a novel inhibitor of the PI3K/mTOR signaling pathway, a common target for anticancer drug development. This guide will objectively compare its hypothetical performance with alternative, established inhibitors and provide supporting experimental data templates and detailed protocols.
Hypothetical Mechanism of Action: PI3K/mTOR Dual Inhibition
We will proceed under the hypothesis that this compound acts as a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This pathway is crucial for cell proliferation, survival, and metabolism, making it a key target in cancer therapy.[1]
Below is a diagram illustrating the proposed mechanism of action.
References
A Comparative Guide to the Binding Modes of Carbonic Anhydrase Inhibitors: Sulfonamides and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding mode of classical sulfonamide inhibitors of carbonic anhydrase (CA), exemplified by the well-characterized drug Acetazolamide, and contrasts it with alternative non-sulfonamide inhibitor classes. As specific experimental data for the novel compound 1-Ethoxy-2-oxopyridine-3-sulfonamide is not yet publicly available, this guide utilizes Acetazolamide as a representative sulfonamide to illustrate the binding principles and comparative methodologies. This approach offers a valuable framework for understanding the molecular interactions of novel sulfonamides with their target.
Carbonic anhydrases are a family of metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1] While sulfonamides have been the cornerstone of CA inhibitor development, the pursuit of isoform-selective agents with fewer side effects has driven the exploration of alternative chemical scaffolds.[1] This guide delves into the distinct binding mechanisms of these different inhibitor classes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Inhibitor Binding Modes
The primary distinction in the binding modes of carbonic anhydrase inhibitors lies in their interaction with the catalytic zinc ion in the enzyme's active site.
-
Sulfonamides (e.g., Acetazolamide): This class of inhibitors acts as zinc binders. The deprotonated sulfonamide nitrogen directly coordinates with the Zn2+ ion, displacing the catalytic water molecule/hydroxide ion.[2] This interaction is a hallmark of classical CA inhibition and is responsible for the high affinity of many sulfonamide-based drugs.[3]
-
Coumarins: In contrast to sulfonamides, coumarins are prodrug inhibitors that do not directly interact with the zinc ion.[4] They are hydrolyzed by the esterase activity of carbonic anhydrase to 2-hydroxycinnamic acids, which then physically block the entrance to the active site.[5] This unique mechanism of action provides a pathway for designing isoform-selective inhibitors.
-
Phenols: Phenolic inhibitors represent another non-sulfonamide class with a distinct binding mode. They do not directly bind to the zinc ion but instead anchor to the zinc-bound water molecule or hydroxide ion through hydrogen bonding.[6][7] This interaction also interferes with the catalytic cycle of the enzyme.
The different binding modes are depicted in the signaling pathway diagram below.
Caption: A diagram illustrating the distinct binding mechanisms of Sulfonamides, Coumarins, and Phenols to the Carbonic Anhydrase active site.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki and IC50) of representative compounds from each class against different human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.
| Inhibitor Class | Compound | Target Isoform | Ki (nM) | IC50 (nM) | Reference(s) |
| Sulfonamide | Acetazolamide | hCA I | - | 250 | [8] |
| hCA II | 12 | 14 | [8][9] | ||
| hCA IV | 74 | - | [9] | ||
| Coumarin | Coumarin-19 | hCA IV | 48 | - | [4] |
| Simple Coumarin | hCA IV | 62,200 | - | [4] | |
| Phenol | Phenol | hCA I | 11,500 | - | [10][11] |
| hCA II | 9,100 | - | [10][11] | ||
| hCA IV | 2,700 | - | [10][11] | ||
| 3,5-Difluorophenol | hCA IV | 710 | - | [10][11] | |
| Clioquinol | hCA II | 16,000 | - | [10][11] |
Experimental Protocols
Confirmation of a compound's binding mode and affinity requires a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography
This technique provides high-resolution structural information of the protein-ligand complex, revealing the precise atomic interactions.
Protocol:
-
Protein Expression and Purification: Express and purify the target carbonic anhydrase isoform to >95% purity.
-
Complex Formation:
-
Co-crystallization: Incubate the purified protein with a 5- to 10-fold molar excess of the inhibitor prior to setting up crystallization trials.[12]
-
Soaking: Grow apo-crystals of the protein first, then transfer them to a solution containing the inhibitor (typically 1-10 mM) for a defined period (minutes to hours).[13]
-
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the protein-ligand complex.
-
Data Collection: Mount the crystals and expose them to a synchrotron X-ray source to collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known carbonic anhydrase structure. Refine the model to fit the experimental data and build the ligand into the electron density map.[14]
Caption: A flowchart outlining the major steps in determining a protein-ligand binding mode using X-ray crystallography.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15]
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution.[16] A typical starting concentration is 10-20 µM protein in the sample cell and 100-200 µM inhibitor in the syringe.[17]
-
Instrument Setup: Thoroughly clean the sample cell and injection syringe. Perform control titrations (e.g., inhibitor into buffer) to determine the heat of dilution.[17]
-
Titration: Titrate the inhibitor solution into the protein solution in a series of small injections. The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[18]
Caption: A logical flow diagram for determining the thermodynamics of protein-ligand binding using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[19] It is used to determine the kinetics (kon and koff) and affinity (Kd) of an interaction.
Protocol:
-
Chip Preparation and Ligand Immobilization: Choose a suitable sensor chip (e.g., CM5). Immobilize the purified carbonic anhydrase (the ligand) onto the chip surface, typically via amine coupling.[20]
-
Analyte Preparation: Prepare a series of concentrations of the inhibitor (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.[21]
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference surface signal from the ligand-immobilized surface signal. Fit the association and dissociation curves of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[22]
References
- 1. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Carbonic anhydrase inhibitors: interactions of phenols with the 12 catalytically active mammalian isoforms (CA I-XIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of reported data on the synthesis and biological activity of pyridine-sulfonamide derivatives, a class of compounds with significant therapeutic potential. Due to the absence of published data on 1-Ethoxy-2-oxopyridine-3-sulfonamide, this guide will focus on closely related and well-documented pyridine-sulfonamide analogs to offer insights into the general reproducibility and key experimental considerations within this compound class.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a pyridine ring into sulfonamide scaffolds has been a productive strategy for discovering novel therapeutic agents with diverse biological activities, including enzyme inhibition.[3][4] This guide aims to consolidate and compare findings related to these derivatives, providing a valuable resource for researchers navigating this chemical space.
Comparative Analysis of Biological Activity
The biological activities of pyridine-sulfonamide derivatives are diverse and heavily dependent on their substitution patterns. Several studies have reported antibacterial, anticancer, and enzyme inhibitory activities. Below is a summary of quantitative data from various studies to facilitate comparison.
| Compound Class | Target Organism/Cell Line/Enzyme | Reported Activity (IC50/MIC) | Reference |
| Isoxazolo[5,4-b]pyridine-sulfonamides | Pseudomonas aeruginosa, Escherichia coli | 125-500 µg/mL (MIC) | [5] |
| Isoxazolo[5,4-b]pyridine-sulfonamides | MCF7 (breast carcinoma) | 152.56-161.08 µg/mL (IC50) | [5] |
| Pyridine acyl sulfonamides | Cyclooxygenase-2 (COX-2) | 0.8 µM (IC50) | [4] |
| Pyridine acyl sulfonamides | B16-F10, HepG2, MCF-7 (cancer cell lines) | 1.2-2.8 µM (IC50) | [4] |
| Imidazo[1,2-a]pyridine derivatives | Cyclooxygenase-2 (COX-2) | 0.07-0.18 µM (IC50) | [6] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Single-digit µg/mL (MIC) | [7] |
Table 1: Comparison of Reported Biological Activities of Pyridine-Sulfonamide Derivatives. This table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of various pyridine-sulfonamide derivatives against different biological targets as reported in the cited literature.
Experimental Protocols: A Foundation for Reproducibility
Detailed and transparent experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyridine-sulfonamide derivatives, compiled from the cited literature.
General Synthesis of Pyridine-Sulfonamides
The synthesis of pyridine-sulfonamide derivatives typically involves the reaction of a substituted pyridine-sulfonyl chloride with an appropriate amine or the coupling of a pyridine amine with a sulfonyl chloride.
Example Protocol for the Synthesis of 6-aminopyridine-3-sulfonyl chloride:
-
Sulfonation: 6-aminopyridine is reacted with a sulfonating agent to introduce a sulfonic acid group at the 3-position.
-
Chlorination: The resulting 6-aminopyridine-3-sulfonic acid is then treated with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to yield the corresponding sulfonyl chloride. The reaction mixture is typically heated under reflux and then poured onto ice to precipitate the product.[8]
Workflow for a Typical Synthesis of Pyridine-Sulfonamide Derivatives:
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 8. Bot Verification [rasayanjournal.co.in]
Comparative Efficacy Analysis: Pyridine Acyl Sulfonamide Analogs In Vitro and In Vivo
Disclaimer: No publicly available data was found for the specific compound 1-Ethoxy-2-oxopyridine-3-sulfonamide . This guide provides a comparative analysis of a structurally related pyridine acyl sulfonamide derivative, herein referred to as Compound 23 , for which experimental data has been published. This analysis is intended for researchers, scientists, and drug development professionals to illustrate the potential efficacy of this class of compounds.
Introduction
Pyridine sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a representative pyridine acyl sulfonamide, Compound 23 , which has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2) with notable anti-inflammatory and antiproliferative properties. The following sections provide a detailed comparison of its in vitro and in vivo efficacy against relevant alternatives, supported by experimental data and detailed methodologies.
In Vitro Efficacy
The in vitro activity of Compound 23 was evaluated for its COX-2 inhibition and its antiproliferative effects on various cancer cell lines.
Cyclooxygenase-2 (COX-2) Inhibition
Compound 23 demonstrated potent inhibitory activity against the COX-2 enzyme, a key mediator of inflammation and pain. For comparative purposes, data for the well-established COX-2 inhibitor, Celecoxib, is included.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
| Compound 23 | COX-2 | 0.8 | - |
| Celecoxib | COX-2 | 0.05 | >294 |
Note: The IC50 and Selectivity Index for Celecoxib are representative values from a study and may not be directly comparable to Compound 23 due to different experimental conditions. A higher selectivity index indicates a more favorable safety profile with fewer gastrointestinal side effects.
Antiproliferative Activity
The cytotoxic effects of Compound 23 were assessed against a panel of cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included as a comparator.
| Compound | B16-F10 (Melanoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 23 | 2.8 | 1.2 | 1.8 |
| Doxorubicin | 0.11 - 0.32[1][2] | 0.45 - 1.68[3] | 0.68 - 1.8[4] |
Note: The IC50 values for Doxorubicin are a range compiled from multiple studies and are presented to provide a general benchmark for cytotoxic potency.
In Vivo Efficacy
The anti-inflammatory properties of a closely related analog, Compound 23c , were evaluated in a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Compound | Dose | Edema Inhibition (%) |
| Compound 23c | Not Specified | Better than Celecoxib |
| Celecoxib | Not Specified | 74 |
A study reported that Compound 23c exhibited a superior edema inhibition profile compared to the standard drug Celecoxib[5].
Experimental Protocols
In Vitro COX-2 Inhibition Assay
The ability of the test compounds to inhibit the COX-2 enzyme is determined using a colorimetric or fluorescent-based assay kit. The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).
Workflow:
-
Purified recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of PGH2 is measured by monitoring the appearance of a colored or fluorescent product from a probe oxidized by the peroxidase activity of COX.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.
Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
-
Cancer cells (B16-F10, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing MTT.
-
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
In Vivo Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory activity of compounds in vivo.
Workflow:
-
Rodents (typically rats or mice) are divided into control and treatment groups.
-
The test compound or a vehicle is administered orally or intraperitoneally at various doses.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins, which is inhibited by COX-2 inhibitors.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based drug delivery system for lung targeting: II. Therapeutic activities on B16-F10 melanoma in mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
A comprehensive search for the selectivity profiling of 1-Ethoxy-2-oxopyridine-3-sulfonamide against related enzymes did not yield specific experimental data for this compound. While the broader class of sulfonamides is known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, quantitative data on the enzyme inhibition profile for this particular molecule is not publicly available.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a variety of drugs with diverse therapeutic applications.[1][2][3][4] These compounds are known to target a range of enzymes, with the specific activity being highly dependent on the complete molecular structure.
Generally, sulfonamides are recognized for their antimicrobial properties, which stem from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This inhibition disrupts the production of essential nucleic acids and amino acids, thereby halting bacterial growth.
Furthermore, modifications to the sulfonamide scaffold have led to the development of inhibitors for other enzyme classes, including:
-
Carbonic Anhydrases: Involved in various physiological processes, their inhibition is a therapeutic strategy for glaucoma, diuresis, and certain neurological disorders.[2][3]
-
Cyclooxygenases (COX): Specifically, COX-2 selective inhibitors containing a sulfonamide moiety have been developed as anti-inflammatory agents.[2]
-
Kinases: A growing area of research involves the design of sulfonamide-based compounds as inhibitors of protein kinases, which play a central role in cell signaling and are often dysregulated in cancer.[1]
While the chemical structure of this compound is defined, the absence of published biological data prevents a detailed analysis of its selectivity and potency against a panel of related enzymes. Such a study would typically involve in vitro enzymatic assays to determine key inhibitory metrics like IC50 or Ki values.
Hypothetical Experimental Workflow
Should such data become available, a typical experimental workflow to determine the selectivity profile would involve the following steps. This workflow is presented as a general guide and is not based on specific published data for the target compound.
References
Safety Operating Guide
Safe Disposal of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1-Ethoxy-2-oxopyridine-3-sulfonamide as a hazardous chemical. Proper disposal requires adherence to institutional and local regulations for chemical waste management. This guide provides a detailed framework for the safe handling and disposal of this compound.
Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling chemical waste. The following procedures for the disposal of this compound are based on general best practices for laboratory chemical waste management, in the absence of a specific Safety Data Sheet (SDS). A conservative approach, assuming the substance is hazardous, is essential.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Risk Assessment of this compound
While a specific SDS is unavailable, a risk assessment based on the compound's functional groups (ethoxy, oxopyridine, sulfonamide) suggests the following potential hazards:
-
Toxicity: Many pyridine derivatives are toxic.[1][2] Sulfonamides can have biological activity.
-
Irritation: The compound may cause skin and eye irritation.
-
Environmental Hazard: Sulfonamides can be environmental pollutants.
Given these potential risks, this compound should be managed as hazardous waste.
III. Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated consumables) from liquid waste.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure screw-top cap.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is cool and dry.
5. Scheduling Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.
-
Follow their specific procedures for waste collection and documentation.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert your colleagues and laboratory supervisor.
-
If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the spill to your EHS office.
V. Quantitative Data Summary for Waste Management
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Up to 55 gallons in a satellite accumulation area | General Laboratory Guidelines |
| Storage Time Limit | Varies by institution; consult your EHS office | Institutional Policy |
| pH for Aqueous Waste | If neutralized, must be between 6.0 and 9.0 for drain disposal (if permitted) | General Laboratory Guidelines |
VI. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Ethoxy-2-oxopyridine-3-sulfonamide
This document provides crucial safety and logistical information for the handling, storage, and disposal of 1-Ethoxy-2-oxopyridine-3-sulfonamide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3] |
| Skin Protection | An appropriately resistant lab coat should be worn to prevent skin contact.[1][2] Nitrile or neoprene gloves are recommended for handling this compound and should be inspected before use.[1][2] Butyl rubber gloves may also be suitable.[4] Contaminated gloves should be disposed of properly after use.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][6] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not inhale dust or vapors.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage:
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, the following step-by-step procedures should be followed.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[7]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[5]
-
Clean: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate PPE throughout the cleanup process.[7]
Waste Disposal:
-
Dispose of chemical waste in accordance with all applicable local, regional, and national regulations.
-
Waste materials should be collected in a properly labeled, sealed, and compatible container.[4]
-
Do not dispose of down the drain unless specifically permitted by local regulations for neutralized and diluted solutions.[8][9]
-
Consider using a licensed chemical waste management company for disposal.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of operations and safety considerations when working with this compound.
Caption: General workflow for handling laboratory chemicals.
Caption: Decision-making for selecting appropriate PPE.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. carlroth.com [carlroth.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
